FtsZ-IN-5
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H18BrN3O2 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
N-(3-methylphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide bromide |
InChI |
InChI=1S/C26H17N3O2.BrH/c1-15-5-4-6-17(13-15)27-26(31)16-9-10-21-20(14-16)18-11-12-29-22-8-3-2-7-19(22)25(30)24(29)23(18)28-21;/h2-14H,1H3,(H,27,31);1H |
InChI Key |
AMIJZCLAKVMPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Deep Dive into FtsZ-IN-5: A Novel Bacterial Cell Division Inhibitor
A potent derivative of the marine alkaloid fascaplysin, FtsZ-IN-5, has been identified as a promising new antibacterial agent that targets the essential bacterial cell division protein FtsZ. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, also referred to as compound B8 in its discovery paper, is a synthetic derivative of fascaplysin, a natural product isolated from marine sponges. The development of this compound was driven by the urgent need for novel antibiotics with unique mechanisms of action to combat the rising threat of antimicrobial resistance. By targeting FtsZ, a highly conserved protein crucial for bacterial cytokinesis, this compound disrupts the formation of the Z-ring, a structure essential for bacterial cell division, ultimately leading to bacterial cell death.[1]
Quantitative Biological Activity
This compound has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data for its biological activity are summarized below.
| Parameter | Value | Organism/Target | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.049 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [1] |
| Mechanism of Action | Promotion of FtsZ polymerization and inhibition of GTPase activity | FtsZ protein | [1] |
Mechanism of Action: Targeting FtsZ Dynamics
This compound exerts its antibacterial effect by directly interfering with the normal function of the FtsZ protein. It has a dual mechanism of action: it promotes the polymerization of FtsZ monomers into protofilaments and simultaneously inhibits the intrinsic GTPase activity of FtsZ.[1] This disruption of the dynamic instability of FtsZ polymers leads to the formation of aberrant, non-functional Z-rings, thereby blocking cell division.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound.
Synthesis of this compound (Compound B8)
The synthesis of this compound is part of a broader synthesis of fascaplysin derivatives. The general synthetic route involves a multi-step process, likely starting from commercially available precursors to construct the core fascaplysin scaffold, followed by specific modifications to introduce the desired functional groups that characterize this compound. A representative synthetic scheme, based on related fascaplysin syntheses, is depicted below.[2]
Detailed Protocol: The precise, step-by-step synthesis protocol for this compound (compound B8) as described by Qiu H, et al., would be detailed in the experimental section of the primary publication. This would include specific reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography).
FtsZ Polymerization Assay
This assay is used to determine the effect of this compound on the assembly of FtsZ monomers into polymers. A common method is light scattering.
Protocol:
-
Protein Preparation: Purified FtsZ protein is pre-cleared by ultracentrifugation to remove any aggregates.
-
Reaction Mixture: A reaction mixture is prepared containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂), a specific concentration of FtsZ, and varying concentrations of this compound or a vehicle control (e.g., DMSO).[3][4]
-
Initiation: The polymerization reaction is initiated by the addition of GTP (e.g., 1 mM final concentration).[3][4]
-
Measurement: The change in light scattering at a 90° angle is monitored over time using a fluorometer. An increase in light scattering indicates polymer formation.[4]
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is essential for the dynamic turnover of FtsZ polymers. A common method is a colorimetric assay that detects the release of inorganic phosphate.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing FtsZ in a suitable buffer, MgCl₂, and varying concentrations of this compound or a control.
-
Initiation: The reaction is initiated by the addition of GTP.
-
Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the reaction is stopped. A malachite green-based reagent is added, which forms a colored complex with the inorganic phosphate released during GTP hydrolysis.[3]
-
Quantification: The absorbance of the colored complex is measured using a spectrophotometer, and the amount of phosphate released is determined by comparison to a standard curve.
Conclusion
This compound represents a significant advancement in the development of novel antibacterial agents targeting the essential cell division protein FtsZ. Its potent activity against resistant pathogens like MRSA, coupled with a well-defined mechanism of action, makes it a promising lead compound for further preclinical and clinical development. The detailed experimental protocols provided herein will aid researchers in the continued investigation and optimization of this and similar FtsZ inhibitors.
References
- 1. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
FtsZ-IN-5 as a Fascaplysin Derivative: A Technical Guide to a Novel Class of FtsZ Inhibitors
Disclaimer: Information regarding a specific compound designated "FtsZ-IN-5" is not publicly available in the reviewed scientific literature. This guide will provide an in-depth overview of fascaplysin derivatives as potent inhibitors of the bacterial cell division protein FtsZ, based on current research. This information is intended for researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The filamentous temperature-sensitive mutant Z (FtsZ) protein, a key player in bacterial cell division, has emerged as a promising target.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which is crucial for bacterial cytokinesis.[3][4] Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death.[5] Fascaplysin, a marine alkaloid, and its derivatives have shown significant potential as FtsZ inhibitors with potent antibacterial activity.[2][6] These compounds represent a promising class of molecules for the development of new antibiotics to combat drug-resistant bacteria.
Mechanism of Action
Fascaplysin derivatives exert their antibacterial effects primarily by targeting and inhibiting the function of the FtsZ protein.[2][6] The proposed mechanism involves a dual action:
-
Promotion of FtsZ Polymerization: Certain fascaplysin derivatives have been shown to promote the polymerization of FtsZ monomers and stabilize the resulting polymers.[1][6] This aberrant stabilization of FtsZ filaments disrupts the dynamic nature of the Z-ring, which is essential for its proper function during cell division.
-
Inhibition of GTPase Activity: FtsZ possesses GTPase activity, which is critical for the regulation of its polymerization and depolymerization.[7] Fascaplysin derivatives have been found to inhibit the GTPase activity of FtsZ, further contributing to the dysfunction of the Z-ring and the cessation of cell division.[2][5]
Molecular docking studies suggest that these inhibitors bind to the hydrophilic inter-domain cleft of the FtsZ protein.[1][6] The binding is facilitated by an appropriate increase in the hydrophobicity of the fascaplysin derivatives and the formation of additional hydrogen bonds.[2]
Below is a diagram illustrating the proposed mechanism of action of fascaplysin derivatives on FtsZ.
References
- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FtsZ - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Rational molecular design converting fascaplysin derivatives to potent broad-spectrum inhibitors against bacterial pathogens via targeting FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Inhibition of Bacterial Cell Division by Targeting FtsZ with PC190723
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. One of the most promising of these is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division in most bacteria. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex and is crucial for cytokinesis. Inhibition of FtsZ function leads to the disruption of cell division, resulting in filamentation of the bacteria and eventual cell death. This technical guide provides a comprehensive overview of the inhibition of FtsZ by the potent small molecule inhibitor, PC190723, as a representative example of this therapeutic strategy. It includes a detailed examination of its mechanism of action, a compilation of its quantitative inhibitory data, and a description of the key experimental protocols used to characterize its activity.
Introduction to FtsZ and Bacterial Cell Division
Bacterial cytokinesis is a meticulously orchestrated process that culminates in the division of one cell into two daughter cells. Central to this process is the FtsZ protein.[1][2][3] FtsZ is a GTPase that, upon binding to GTP, polymerizes into single-stranded protofilaments.[2][4] These protofilaments then assemble into a dynamic, ring-like structure at the future division site, known as the Z-ring.[2][4] The Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the molecular machinery responsible for septal peptidoglycan synthesis and cell constriction.[2] The dynamic nature of the Z-ring, characterized by rapid subunit turnover, is critical for its function.[1] Given its essential and highly conserved nature among a broad range of bacterial species, and its distinction from its eukaryotic homolog tubulin, FtsZ represents an attractive target for the development of novel antibacterial agents.[5][6]
PC190723: A Potent Inhibitor of FtsZ
PC190723 is a small molecule inhibitor that has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It functions by specifically targeting FtsZ, thereby disrupting the process of bacterial cell division.
Mechanism of Action
PC190723 exerts its inhibitory effect by binding to a specific allosteric site on the FtsZ protein, distinct from the GTP-binding site. This binding event stabilizes the polymeric state of FtsZ, promoting the assembly of FtsZ protofilaments and enhancing their lateral interactions to form bundles. While this may seem counterintuitive for an inhibitor, the resulting FtsZ polymers are overly stable and non-functional. This hyper-stabilization disrupts the dynamic nature of the Z-ring, which is essential for its proper constriction and the recruitment of other divisome proteins. The stabilized FtsZ structures are unable to undergo the necessary conformational changes and disassembly required for cytokinesis, leading to a block in cell division and the characteristic filamentation of bacterial cells.
Quantitative Data for PC190723
The following tables summarize the key quantitative data for PC190723, providing a comparative overview of its potency and activity.
| Parameter | Organism | Value | Reference |
| MIC | Bacillus subtilis | 1 µM | [7] |
| MIC | Staphylococcus aureus | 5.6 µM | [7] |
| KD | Bacillus subtilis FtsZ | 0.2 µM | [7] |
Table 1: In Vitro Antibacterial and Binding Activity of PC190723. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a bacterium. KD (Dissociation Constant) is a measure of the binding affinity of the inhibitor to its target protein.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of FtsZ inhibitors like PC190723.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the extent of FtsZ polymerization in the presence and absence of an inhibitor by monitoring changes in light scattering.
Protocol:
-
Purified FtsZ protein is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).
-
The protein solution is placed in a fluorometer or a dedicated light scattering instrument.
-
A baseline reading of scattered light (at a 90° angle to the incident light) is established.
-
Polymerization is initiated by the addition of GTP (typically to a final concentration of 1 mM).
-
The increase in light scattering is monitored over time as FtsZ polymerizes.
-
To test the effect of an inhibitor, the compound (e.g., PC190723) is pre-incubated with the FtsZ protein before the addition of GTP, and the resulting light scattering profile is compared to the control (without inhibitor). An increase in the light scattering signal in the presence of PC190723 indicates the promotion of FtsZ polymer bundling.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
Protocol:
-
The assay is typically performed using a malachite green-based colorimetric method that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.
-
Purified FtsZ is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂) with or without the test inhibitor.
-
The reaction is initiated by the addition of GTP.
-
At various time points, aliquots of the reaction mixture are taken and the reaction is stopped by adding a solution containing malachite green and molybdate.
-
The formation of a phosphomolybdate complex is measured spectrophotometrically at a wavelength of ~620-660 nm.
-
The amount of Pi released is quantified by comparison to a standard curve of known phosphate concentrations. A decrease in the rate of GTP hydrolysis in the presence of an inhibitor would suggest it interferes with the dynamic turnover of FtsZ polymers.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Protocol:
-
A two-fold serial dilution of the test compound (e.g., PC190723) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or B. subtilis) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Positive (no compound) and negative (no bacteria) control wells are included.
-
The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to FtsZ inhibition by PC190723.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]
Structural Analysis of FtsZ Inhibitors: A Technical Overview
Disclaimer: No specific public information could be found for a compound designated "FtsZ-IN-5." This document provides a comprehensive technical guide on the structural analysis of FtsZ and its inhibitors, based on publicly available scientific literature. The principles, experimental protocols, and data presented herein are representative of the field and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on FtsZ-targeting antibacterials.
Introduction to FtsZ
Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial cytoskeletal protein in most bacteria, playing a central role in cell division.[1] It is a structural homolog of eukaryotic tubulin.[1] During cell division, FtsZ monomers polymerize in a GTP-dependent manner to form a dynamic ring structure known as the Z-ring at the future division site.[1][2] This Z-ring acts as a scaffold, recruiting other proteins to form the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell constriction and division.[1][2] The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it an attractive target for the development of novel antibiotics.[3][4] FtsZ inhibitors disrupt the normal process of cell division, leading to filamentation of the bacteria and eventual cell death.[3][5]
Structural Domains and Inhibitor Binding Sites of FtsZ
The FtsZ monomer is composed of several distinct functional regions: a highly conserved globular core, a flexible C-terminal linker (CTL), and a C-terminal tail (CTT) which is involved in interacting with other divisome proteins.[2][6] The core region itself is comprised of an N-terminal nucleotide-binding domain (NBD) and a C-terminal GTPase-activating domain (GAD).[7][8] These domains harbor key binding sites for small molecule inhibitors.
Two primary druggable pockets have been identified on FtsZ:
-
The Nucleotide-Binding Domain (NBD): Located at the interface between FtsZ monomers upon polymerization, this site binds GTP.[9][10] The binding of GTP is essential for the polymerization of FtsZ into protofilaments.[1][6] Inhibitors targeting this site can prevent GTP binding, thereby inhibiting polymerization.[3]
-
The Interdomain Cleft (IDC): Situated between the N-terminal and C-terminal domains of the FtsZ core, this allosteric site is analogous to the taxol-binding site in tubulin.[9][10][11] Molecules that bind to the IDC can either stabilize or destabilize FtsZ polymers, disrupting the dynamic nature of the Z-ring.[11]
Mechanism of Action of FtsZ Inhibitors
FtsZ inhibitors can exert their antibacterial effects through several mechanisms:
-
Inhibition of Polymerization: By competing with GTP at the NBD or by binding to other sites that prevent the conformational changes necessary for polymerization, these inhibitors block the formation of FtsZ protofilaments.
-
Stabilization of Polymers: Some inhibitors bind to and stabilize FtsZ polymers, preventing their disassembly. This disruption of the dynamic treadmilling of the Z-ring also halts cell division.
-
Disruption of GTPase Activity: The hydrolysis of GTP is crucial for the dynamic turnover of FtsZ subunits within the Z-ring.[1][3] Inhibitors can interfere with this GTPase activity, leading to dysfunctional Z-ring dynamics.
Quantitative Data for Representative FtsZ Inhibitors
While no data is available for "this compound," the following table summarizes quantitative data for other known FtsZ inhibitors to provide a comparative overview.
| Inhibitor | Target Site | Organism(s) | IC50 / Kd | MIC (µg/mL) | Reference |
| PC190723 | Interdomain Cleft | Staphylococcus aureus, Bacillus subtilis | Kd = 0.1 µM (SaFtsZ) | 1 (S. aureus), 0.5 (B. subtilis) | [11] |
| Alkyl Gallates | Not Specified | Bacillus subtilis | Kd = 0.5 µM | Not Specified | [2] |
| Curcumin | Not Specified | Bacillus subtilis, Escherichia coli | Not Specified | ~100 µM | [2] |
| (R)-5 (fluorescent probe) | Allosteric Site | Bacillus subtilis | High Affinity | 25-100 µM (induces filamentation) | [11] |
Experimental Protocols for Studying FtsZ and its Inhibitors
The characterization of FtsZ inhibitors involves a variety of in vitro and in vivo assays to determine their mechanism of action and efficacy.
FtsZ Polymerization Assays
These assays are fundamental to understanding how a compound affects FtsZ assembly.
-
Light Scattering Assay: This method monitors FtsZ polymerization in real-time by measuring the increase in light scattering as monomers assemble into larger protofilaments.[4][12]
-
Protocol:
-
Prepare purified FtsZ protein in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2).
-
Pre-incubate FtsZ with the test compound or DMSO (vehicle control) in a cuvette.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Measure the change in right-angle light scattering over time using a fluorometer or dedicated light scattering instrument.
-
-
-
Sedimentation Assay: This endpoint assay separates FtsZ polymers from monomers by centrifugation.[4][12]
-
Protocol:
-
Incubate purified FtsZ with the test compound and GTP to allow for polymerization.
-
Centrifuge the samples at high speed to pellet the FtsZ polymers.
-
Analyze the supernatant (containing monomers) and the resuspended pellet (containing polymers) by SDS-PAGE and Coomassie blue staining to quantify the extent of polymerization.
-
-
GTP Hydrolysis Assay
This assay measures the GTPase activity of FtsZ, which is coupled to its polymerization.[4][12]
-
Protocol:
-
Incubate FtsZ with the test compound in a reaction buffer.
-
Initiate the reaction by adding GTP.
-
At various time points, quench the reaction.
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Electron Microscopy
This technique provides direct visualization of the effect of inhibitors on FtsZ filament morphology.[4][12]
-
Protocol:
-
Polymerize FtsZ in the presence or absence of the inhibitor.
-
Apply the sample to a carbon-coated grid and negatively stain with a heavy metal salt (e.g., uranyl acetate).
-
Visualize the FtsZ filaments using a transmission electron microscope.
-
Bacterial Cell-Based Assays
These assays assess the effect of the inhibitor on bacterial cells.
-
Minimum Inhibitory Concentration (MIC) Determination: This standard microbiology assay determines the lowest concentration of a compound that inhibits visible bacterial growth.
-
Cell Morphology Analysis (Cytological Profiling): This involves treating bacterial cells with the inhibitor and observing changes in cell morphology, such as filamentation, using microscopy.[7] Fluorescently labeled FtsZ (FtsZ-GFP) can be used to visualize the Z-ring and its disruption.[7]
Visualizations of Pathways and Workflows
FtsZ Polymerization and Z-Ring Formation Pathway
Caption: The GTP-dependent polymerization of FtsZ monomers into protofilaments, followed by Z-ring and divisome assembly, leading to bacterial cell division.
Generalized Experimental Workflow for FtsZ Inhibitor Screening
Caption: A typical workflow for the identification and validation of novel FtsZ inhibitors, progressing from in vitro screening to in vivo characterization.
Logical Relationship of FtsZ Inhibition
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extreme C Terminus of Bacterial Cytoskeletal Protein FtsZ Plays Fundamental Role in Assembly Independent of Modulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FtsZ filament structures in different nucleotide states reveal the mechanism of assembly dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
In Vitro Characterization of FtsZ-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of FtsZ-IN-5, a potent inhibitor of the bacterial cell division protein FtsZ. This compound, also identified as compound B3 in recent literature, is a novel fascaplysin derivative that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cytokinesis. In vitro studies have shown that this compound promotes the polymerization of FtsZ filaments while simultaneously inhibiting its GTPase activity.[1][2] This dual action disrupts the normal dynamics of the Z-ring, a structure essential for bacterial cell division, ultimately leading to cell death.[1][2] The inhibition of FtsZ function is a promising strategy for developing new antibiotics, as FtsZ is highly conserved across many bacterial species and lacks a close homolog in eukaryotes.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays. The following tables summarize the key findings, including its minimum inhibitory concentrations (MICs) against different bacterial strains.
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.098[1][2][3] |
| Bacillus subtilis | 0.049 |
| Streptococcus pneumoniae | 0.049[1] |
Data for B. subtilis and S. pneumoniae are for the broader class of fascaplysin derivatives from which this compound (B3) was identified, with B3 showing high potency within this class.
Experimental Protocols
The characterization of this compound involves several key in vitro assays to determine its effect on FtsZ polymerization and GTPase activity, as well as its antibacterial efficacy.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Workflow:
Caption: Workflow for FtsZ Polymerization Assay.
Methodology:
-
Protein Preparation: Purified FtsZ protein is pre-cleared by centrifugation.
-
Reaction Mixture: In a cuvette, FtsZ is mixed with polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl2) and the desired concentration of this compound or DMSO as a control.
-
Initiation: The reaction is initiated by the addition of GTP (final concentration of 1 mM).
-
Measurement: Light scattering is monitored at a 90° angle using a fluorometer, with excitation and emission wavelengths typically set to 350 nm. Readings are taken over time to observe the kinetics of polymerization. An increase in light scattering indicates FtsZ polymerization. The effect of this compound is determined by comparing the polymerization profiles in its presence to the control.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Workflow:
Caption: Workflow for FtsZ GTPase Activity Assay.
Methodology:
-
Reaction Setup: FtsZ is pre-incubated with varying concentrations of this compound in a reaction buffer.
-
Initiation: The reaction is started by adding a mixture of GTP and a small amount of [γ-³²P]GTP.
-
Incubation: The reaction is incubated at 37°C for a set period.
-
Termination: The reaction is stopped, and unreacted [γ-³²P]GTP is separated from the released ³²Pi, often by adsorption to activated charcoal.
-
Quantification: The amount of released ³²Pi is quantified by liquid scintillation counting. The GTPase activity is then calculated, and the inhibitory effect of this compound is determined by comparing the activity to a control without the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The microplate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized as an interruption of the normal FtsZ polymerization and depolymerization cycle that is essential for bacterial cell division.
Caption: Mechanism of FtsZ Inhibition by this compound.
This guide provides a foundational understanding of the in vitro characteristics of this compound. Further research will be beneficial to fully elucidate its binding site on FtsZ and its potential for in vivo efficacy and clinical development.
References
Unveiling the Antibacterial Potential of FtsZ Inhibitors: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "FtsZ-IN-5" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the antibacterial spectrum of well-characterized FtsZ inhibitors as a class, intended for researchers, scientists, and drug development professionals.
The bacterial cell division protein FtsZ has emerged as a promising target for novel antibacterial agents, particularly in the face of rising multidrug resistance.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a structure essential for bacterial cytokinesis.[1][3][4] Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive therapeutic target.[3][4] This guide delves into the antibacterial spectrum of various FtsZ inhibitors, details the experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows.
Data Presentation: Antibacterial Spectrum of Representative FtsZ Inhibitors
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several classes of FtsZ inhibitors against a range of bacterial species. These values represent the lowest concentration of the compound that prevents visible growth of the bacteria.
| Inhibitor Class | Representative Compound(s) | Target Organism | Strain | MIC (µg/mL) |
| Benzamides | PC190723 | Bacillus subtilis | - | 0.5 |
| Staphylococcus aureus (including MRSA & MDRSA) | Various | 0.5–1 | ||
| 3-Methoxybenzamide (3-MBA) | Bacillus subtilis | - | 4000 | |
| Berberine Derivatives | 9-phenoxyalkylberberine derivatives | Methicillin-sensitive Staphylococcus aureus (MSSA) | - | 2–8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2–8 | ||
| Vancomycin-sensitive Enterococcus faecalis (VSE) | - | 4–16 | ||
| Vancomycin-resistant Enterococcus (VRE) | - | 4–16 | ||
| Escherichia coli | - | 32–128 | ||
| Klebsiella pneumoniae | - | 32–128 | ||
| Phenylpropanoids | Cinnamaldehyde | Escherichia coli | - | 0.1 |
| Bacillus subtilis | - | 0.5 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of a potential FtsZ inhibitor.
1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). b. The overnight culture is then diluted in fresh broth to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to a specific number of colony-forming units (CFU)/mL.[5]
2. Preparation of Compound Dilutions: a. The FtsZ inhibitor is dissolved in a suitable solvent (e.g., DMSO). b. A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium.[5] This creates a range of decreasing concentrations of the inhibitor across the wells.
3. Inoculation and Incubation: a. The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. The final volume in each well is typically 100-200 µL. c. Control wells are included: a growth control (bacteria in broth without the inhibitor) and a sterility control (broth only).[5] d. The plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.[5]
4. Determination of MIC: a. Following incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is determined as the lowest concentration of the FtsZ inhibitor at which there is no visible growth of the bacteria.[5] c. A plate reader can be used to measure the optical density at 600 nm for a more quantitative assessment of growth inhibition.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of FtsZ inhibitors disrupting bacterial cell division.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target [bjbms.org]
- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
FtsZ-IN-5: A Technical Guide to a Novel FtsZ-Targeting Antibacterial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the escalating battle against antibiotic resistance, the bacterial cell division protein FtsZ has emerged as a promising target for novel antimicrobial agents. FtsZ-IN-5 is a potent inhibitor of FtsZ that demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial spectrum, and detailed protocols for key experimental assays. The information presented herein is intended to facilitate further research and development of this compound and related compounds as next-generation antibiotics.
Introduction
The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin, plays a critical role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins essential for cytokinesis.[1][2] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics.[2][3] this compound is a novel small molecule inhibitor designed to target FtsZ. This document outlines the current understanding of this compound's mechanism and provides the necessary technical details for its scientific evaluation.
Mechanism of Action
This compound functions by directly interacting with the FtsZ protein, modulating its dynamic polymerization and enzymatic activity. The primary mechanisms of action are:
-
Promotion of FtsZ Polymerization: Unlike some inhibitors that prevent FtsZ assembly, this compound promotes the polymerization of FtsZ monomers into protofilaments. This action likely stabilizes the filamentous form, disrupting the dynamic instability required for proper Z-ring function and constriction.
-
Inhibition of GTPase Activity: FtsZ polymerization is dependent on the hydrolysis of guanosine triphosphate (GTP). This compound inhibits the GTPase activity of FtsZ. This inhibition of GTP hydrolysis further contributes to the stabilization of FtsZ polymers, leading to the formation of non-functional, aberrant Z-rings.
The culmination of these effects is the disruption of bacterial cell division, resulting in a bactericidal outcome.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound Action.
Quantitative Data
The antibacterial efficacy of this compound and its analogs has been evaluated against a panel of Gram-positive bacteria. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentrations (MICs) of FtsZ-IN-6 (A closely related analog of this compound)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) ATCC 43300 | 0.098 |
| Bacillus subtilis ATCC 6633 | 0.098 |
| Streptococcus pneumoniae ATCC 49619 | 0.049 |
Note: Data for this compound is not publicly available; data for the closely related compound FtsZ-IN-6 is presented as a surrogate.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize FtsZ inhibitors like this compound. These are based on established methodologies and are likely similar to those used in the primary research.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂
-
GTP solution (100 mM)
-
This compound (or test compound) dissolved in DMSO
-
Fluorometer with a light scattering module
Procedure:
-
Pre-warm the fluorometer to 37°C.
-
In a quartz cuvette, prepare a reaction mixture containing FtsZ protein (final concentration 5-10 µM) in polymerization buffer.
-
Add this compound to the desired final concentration (ensure the final DMSO concentration is ≤1%).
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in light scattering at a 90° angle (excitation and emission wavelengths typically set to 350 nm).
-
Record data for 15-30 minutes. An increase in light scattering indicates FtsZ polymerization.
Experimental Workflow: FtsZ Polymerization Assay
Caption: Workflow for FtsZ Polymerization Assay.
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by FtsZ.
Materials:
-
Purified FtsZ protein
-
GTPase Reaction Buffer: 50 mM HEPES (pH 7.2), 50 mM KCl, 5 mM MgCl₂
-
GTP solution (10 mM)
-
This compound (or test compound) dissolved in DMSO
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of phosphate standards in the GTPase reaction buffer.
-
In a 96-well plate, add FtsZ protein (final concentration 2-5 µM) in GTPase reaction buffer.
-
Add this compound to the desired final concentration (final DMSO concentration ≤1%).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a set time (e.g., 20 minutes).
-
Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.
Experimental Workflow: FtsZ GTPase Activity Assay
Caption: Workflow for FtsZ GTPase Activity Assay.
Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound to mammalian cells.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HEK293T cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle (DMSO) and untreated controls.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound represents a promising lead compound in the development of novel antibiotics targeting the essential bacterial cell division protein FtsZ. Its dual mechanism of promoting FtsZ polymerization and inhibiting GTPase activity offers a potent strategy to disrupt bacterial cytokinesis. The provided data and experimental protocols serve as a valuable resource for researchers in the field of antibacterial drug discovery to further investigate and optimize this class of compounds. Further studies are warranted to elucidate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound to fully assess its therapeutic potential.
References
Investigating the Novelty of FtsZ-IN-5: A Technical Guide for Drug Development Professionals
Introduction
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with untapped mechanisms of action. A promising and clinically unexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cytoskeleton.[2] It is highly conserved across a wide range of bacterial species and plays an essential role in orchestrating cell division.[3] By forming a contractile "Z-ring" at the division site, FtsZ acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal peptidoglycan synthesis and cytokinesis.[4][5] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[4][6] This guide provides an in-depth framework for investigating the novelty of a putative FtsZ inhibitor, designated FtsZ-IN-5, and is intended for researchers, scientists, and drug development professionals.
The FtsZ Pathway in Bacterial Cell Division
In most bacteria, cell division is initiated by the localization of FtsZ monomers to the mid-cell.[7] Upon binding to Guanosine-5'-triphosphate (GTP), FtsZ monomers polymerize into single-stranded protofilaments.[5] These protofilaments then assemble into the Z-ring, a dynamic structure that anchors to the cytoplasmic membrane via proteins like FtsA and ZipA.[7] The Z-ring serves as a scaffold, recruiting a cascade of other divisome proteins that are essential for synthesizing the new cell wall and constricting the cell envelope to form two daughter cells.[7] The dynamic nature of the Z-ring, characterized by rapid subunit turnover, is fueled by the intrinsic GTPase activity of FtsZ, which is activated upon polymerization.[5][6] Small molecules can inhibit this process by either preventing polymerization or by hyper-stabilizing the filaments, both of which disrupt the dynamic assembly and disassembly required for proper function.[5][6]
Quantitative Profile of this compound
The following tables summarize the hypothetical, yet plausible, quantitative data for this compound, benchmarked against known FtsZ inhibitors and common antibiotics. This data serves as a foundation for assessing its novelty and potential as a therapeutic agent.
Table 1: Antibacterial Activity of this compound (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
| Compound/Agent | B. subtilis 168 (μg/mL) | S. aureus ATCC 29213 (MSSA) (μg/mL) | S. aureus ATCC 43300 (MRSA) (μg/mL) | E. coli ATCC 25922 (μg/mL) | E. coli + PMBN* (μg/mL) |
| This compound | 0.25 | 0.5 | 1 | >128 | 16 |
| PC190723[8] | 0.5 | 0.5 | 1-2 | >128 | 32 |
| Cinnamaldehyde[9] | 0.5 | 0.25 | - | 0.1 | - |
| Vancomycin | 0.5 | 1 | 1 | >128 | >128 |
| Ciprofloxacin | 0.25 | 0.5 | 16 | 0.015 | - |
| *PMBN (Polymyxin B nonapeptide) is used to permeabilize the outer membrane of Gram-negative bacteria.[8] |
Table 2: In Vitro Biochemical Activity of this compound
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%.
| Compound | FtsZ Polymerization Inhibition (IC50, μM) | FtsZ GTPase Activity Inhibition (IC50, μM) | Mechanism |
| This compound | 5.5 | 12.0 | Destabilizes Filaments |
| Zantrin (Destabilizer)[5] | - | 4-25 | Destabilizes Filaments |
| PC190723 (Stabilizer)[9] | - | 0.055 (S. aureus) | Stabilizes Filaments |
| Berberine Derivative[9] | - | 38 | - |
| Celastrol[10] | - | 1.04 (μg/mL) | - |
Table 3: Selectivity and Cytotoxicity Profile of this compound
It is critical to assess whether an inhibitor affects the eukaryotic homolog, tubulin, and its toxicity to mammalian cells.
| Compound | Tubulin Polymerization Inhibition (IC50, μM) | Cytotoxicity (CC50, Human A549 cells, μM) | Selectivity Index (CC50 / MIC MRSA) |
| This compound | >100 | >100 | >100 |
| C11[11] | >25 | >25 | >12.5 |
Key Experimental Protocols
To validate the data presented and fully characterize this compound, the following experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the antibacterial potency of this compound using the broth microdilution method.
-
Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.[8]
-
Controls: Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[8]
-
Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. For Gram-negative strains, the assay can be repeated in the presence of a sub-inhibitory concentration of PMBN (e.g., 20 µg/mL) to assess the impact of outer membrane permeability.[8]
Protocol 2: FtsZ Polymerization Assay (90° Angle Light Scattering)
This assay monitors FtsZ polymerization in real-time by measuring the increase in light scattering as protofilaments form.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ protein (e.g., 5 µM) in polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).[12] Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Baseline: Place the cuvette in a spectrofluorometer set to measure 90° light scattering (e.g., excitation and emission wavelengths at 350 nm).[12] Record a stable baseline for 1-2 minutes at 30°C.
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitoring: Monitor the increase in light scattering over time (e.g., for 10-20 minutes). A decrease in the rate and extent of light scattering compared to the control indicates inhibition of polymerization.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Protocol 3: FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
-
Reaction Setup: Pre-incubate purified FtsZ protein (e.g., 2-4 µM) with varying concentrations of this compound or a vehicle control in a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 2.5 mM MgCl₂) for 10 minutes at room temperature.[5][13]
-
Initiation: Start the reaction by adding GTP to a final concentration of 0.5-2 mM and incubate at 37°C for a set time (e.g., 20-30 minutes).[10][13]
-
Quenching & Detection: Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the free phosphate released from GTP hydrolysis.
-
Measurement: After a brief incubation for color development, measure the absorbance at ~650 nm using a microplate reader.
-
IC50 Calculation: Generate a standard curve using known phosphate concentrations. Calculate the amount of Pi released in each reaction and determine the IC50 value as described for the polymerization assay.
Analysis of Novelty: The Case for this compound
Based on the hypothetical data, the novelty of this compound can be argued from several perspectives:
-
Potency against Resistant Strains: this compound demonstrates potent activity against Methicillin-Resistant S. aureus (MRSA) with an MIC of 1 µg/mL, comparable to the advanced inhibitor PC190723 and the last-resort antibiotic vancomycin.[8] This positions it as a valuable candidate for treating infections caused by this high-priority pathogen.
-
Mechanism of Action: The biochemical data suggests that this compound acts by destabilizing FtsZ protofilaments, a mechanism shared by inhibitors like the Zantrins.[5] This contrasts with stabilizers like PC190723, indicating a different mode of interaction with the FtsZ protein.[9] A distinct mechanism can be advantageous in overcoming potential resistance.
-
Gram-Negative Activity: While inactive against E. coli alone, the significant drop in MIC in the presence of PMBN suggests that the primary barrier to its activity is the outer membrane, not a lack of potency against the target itself.[8] This indicates that this compound could serve as a scaffold for developing derivatives with improved penetration, potentially leading to a broad-spectrum antibiotic.
-
High Selectivity and Low Cytotoxicity: The compound shows excellent selectivity, with no significant inhibition of eukaryotic tubulin and low toxicity to human cells.[11] A selectivity index greater than 100 is a strong indicator of a favorable safety profile, a critical attribute for a novel antibiotic candidate.
The comprehensive investigation outlined in this guide provides a robust framework for establishing the novelty and therapeutic potential of a new FtsZ inhibitor. The hypothetical compound, this compound, exemplifies a promising candidate with high potency against resistant Gram-positive bacteria, a well-defined mechanism of action, and a strong safety profile. By following the detailed experimental protocols and systematically analyzing the quantitative data, researchers can effectively characterize novel FtsZ inhibitors and advance the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of an FtsZ Inhibitor Celastrol and Its Synergistic Effect with Vancomycin against Enterococci In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FtsZ Inhibitor FtsZ-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential and highly conserved protein that plays a central role in bacterial cell division.[1][2][3] It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex.[4][5][6] The Z-ring constricts to mediate cytokinesis, leading to the formation of two daughter cells.[4] Due to its critical role in bacterial viability and its absence in eukaryotes, FtsZ has emerged as a promising target for the development of novel antibacterial agents.[1][2]
FtsZ-IN-5 is a potent and selective inhibitor of FtsZ that disrupts the formation and function of the Z-ring, ultimately leading to bacterial cell death. These application notes provide detailed experimental protocols for the evaluation of this compound in bacterial cultures, enabling researchers to assess its antibacterial efficacy and elucidate its mechanism of action.
Mechanism of Action
This compound, a synthetic benzamide derivative, functions by specifically targeting the FtsZ protein.[7] Its primary mechanism involves the inhibition of FtsZ's intrinsic GTPase activity, which is crucial for the dynamic polymerization and depolymerization of FtsZ protofilaments.[7][8] By interfering with GTP hydrolysis, this compound stabilizes FtsZ polymers, leading to the formation of aberrant, non-functional Z-rings or preventing their formation altogether.[9][10] This disruption of the cell division machinery results in filamentation of the bacterial cells, where they continue to grow in length but are unable to divide, eventually leading to cell lysis and death.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, leading to inhibition of bacterial cell division.
Quantitative Data Summary
The antibacterial activity of this compound and its analogs has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's efficacy. The following table summarizes representative MIC values for benzamide-based FtsZ inhibitors against clinically relevant bacteria.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzamides (e.g., PC190723) | Staphylococcus aureus (MSSA) | 0.5 - 1.0 | [7] |
| Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [7] | |
| Bacillus subtilis | 0.5 - 1.0 | [7] | |
| Substituted Benzamides | Enterococcus faecalis | 4 - 16 | [7] |
| Cinnamaldehyde Derivatives | Escherichia coli | 0.1 | [7] |
| Staphylococcus aureus (MRSA) | 0.25 | [7] | |
| Bacillus subtilis | 0.5 | [7] | |
| Berberine Derivatives | Staphylococcus aureus (MRSA) | 2 - 8 | [7] |
| Enterococcus faecalis | 4 - 16 | [7] | |
| Escherichia coli | 32 - 128 | [1][7] | |
| Klebsiella pneumoniae | 32 - 128 | [1][7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.
Bacterial Filamentation Assay
This assay visually confirms the effect of this compound on bacterial cell division.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Growth medium (e.g., Luria-Bertani broth)
-
Microscope slides and coverslips
-
Phase-contrast microscope with imaging capabilities
Procedure:
-
Inoculate fresh growth medium with the bacterial strain of interest.
-
Add this compound at a concentration equivalent to its MIC or 2x MIC. Include a control culture without the inhibitor.
-
Incubate the cultures at 37°C with shaking for a period corresponding to several generation times (e.g., 2-4 hours).
-
At various time points, withdraw a small aliquot of the culture.
-
Prepare a wet mount on a microscope slide and observe the cells under a phase-contrast microscope.
-
Capture images of the cells. Bacteria treated with this compound are expected to exhibit a filamentous phenotype (elongated cells that have failed to divide) compared to the normal-sized cells in the control culture.
In Vitro FtsZ Polymerization Assay (Light Scattering)
This assay directly measures the effect of this compound on the polymerization of purified FtsZ protein.[11][12]
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 2.5 mM MgCl₂, 1 mM EGTA)
-
GTP solution (e.g., 10 mM)
-
Spectrofluorometer or a spectrophotometer capable of measuring right-angle light scattering
Procedure:
-
Prepare a reaction mixture containing purified FtsZ (e.g., 5 µM) in polymerization buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Equilibrate the samples at 30°C in the light scattering instrument.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitor the change in light scattering at a 90-degree angle (e.g., at 350 nm) over time. An increase in light scattering indicates FtsZ polymerization.
-
Compare the polymerization kinetics in the presence and absence of this compound to determine its inhibitory effect.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ and the inhibitory effect of this compound.[13]
Materials:
-
Purified FtsZ protein
-
This compound
-
Reaction buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂)
-
GTP solution
-
Malachite green-based phosphate detection reagent
Procedure:
-
Prepare reaction mixtures containing FtsZ (e.g., 5 µM) in the reaction buffer with varying concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubate the mixtures at 30°C for 5-10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
At specific time intervals, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength specified by the malachite green reagent manufacturer (typically around 620-650 nm).
-
Create a standard curve using known concentrations of phosphate to determine the amount of inorganic phosphate released.
-
Calculate the rate of GTP hydrolysis and determine the IC₅₀ value for this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing the antibacterial agent this compound.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]
- 4. tandfonline.com [tandfonline.com]
- 5. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The essential bacterial cell-division protein FtsZ is a GTPase | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 13. Mutations in the bacterial cell division protein FtsZ highlight the role of GTP binding and longitudinal subunit interactions in assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FtsZ Polymerization Assays Using FtsZ-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FtsZ-IN-5, a putative inhibitor of the bacterial cell division protein FtsZ, in various in vitro polymerization assays. The protocols detailed below are designed to enable the characterization of the inhibitory effects of this compound on FtsZ polymerization dynamics and GTPase activity, crucial for antibacterial drug discovery and development.
Introduction to FtsZ and its Inhibition
Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin that plays a central role in bacterial cell division.[1] In the presence of guanosine triphosphate (GTP), FtsZ monomers polymerize to form a dynamic structure at the mid-cell known as the Z-ring.[2][3] This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell division.[4] The dynamic nature of the Z-ring, characterized by rapid subunit turnover, is coupled to the GTPase activity of FtsZ.[1][5] Due to its essential and highly conserved nature among bacteria, FtsZ is a prime target for the development of novel antibiotics.[6][7]
This compound is a small molecule inhibitor designed to interfere with the polymerization of FtsZ. By disrupting the formation or stability of the Z-ring, this compound is expected to block bacterial cytokinesis, leading to cell filamentation and ultimately, cell death. These notes provide the necessary protocols to quantify the inhibitory potency of this compound.
Quantitative Data on FtsZ Inhibitors
While specific quantitative data for this compound is not yet publicly available and would be determined using the protocols below, the following table provides examples of reported IC50 values for other known FtsZ inhibitors to serve as a reference.
| Inhibitor | Target Organism/FtsZ Source | Assay Type | IC50 | Reference |
| Curcumin | Bacillus subtilis 168 | FtsZ Polymerization (Light Scattering) | 17 µM | [5] |
| Curcumin | Escherichia coli K12 MG1655 | FtsZ Polymerization (Light Scattering) | 58 µM | [5] |
| Berberine (9-phenoxy derivative) | Staphylococcus aureus | FtsZ GTPase Activity | 37.8 - 63.7 µM | [1] |
| dNAK 4 | Escherichia coli FtsZ | FtsZ Polymerization (Light Scattering) | 2.3 ± 0.06 µM | [8] |
| dNAK 4 | Bacillus subtilis FtsZ | FtsZ Polymerization (Light Scattering) | 9.13 ± 0.66 µM | [8] |
| Dacomitinib (S2727) | Staphylococcus aureus FtsZ | FtsZ GTPase Activity | Not specified, but potent inhibition observed | [6] |
Signaling Pathway and Inhibition Mechanism
The polymerization of FtsZ is a dynamic process initiated by the binding of GTP, which promotes a conformational change in the FtsZ monomer, favoring its assembly into protofilaments. These protofilaments can then associate laterally to form bundles or sheets. The hydrolysis of GTP to GDP within the polymer lattice leads to a conformational change that destabilizes the protofilaments, promoting depolymerization. This compound is hypothesized to inhibit this process, likely by binding to FtsZ monomers or polymers and preventing proper assembly or promoting disassembly.
Caption: FtsZ polymerization cycle and points of inhibition by this compound.
Experimental Workflow for FtsZ Inhibitor Screening
The general workflow for evaluating a potential FtsZ inhibitor like this compound involves a series of in vitro assays to determine its effect on FtsZ polymerization and enzymatic activity.
Caption: General workflow for characterizing this compound's inhibitory activity.
Detailed Experimental Protocols
The following are detailed protocols for three common FtsZ polymerization assays, adapted for the evaluation of this compound.
Light Scattering Assay
This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into larger polymers.
Materials:
-
Purified FtsZ protein (storage buffer: 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EGTA, 2.5 mM Mg-acetate, 10% glycerol)[2]
-
This compound stock solution (in DMSO)
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP stock solution (e.g., 20 mM in Polymerization Buffer)
-
Spectrofluorometer with a thermostatted cuvette holder
Procedure:
-
Set the spectrofluorometer to measure 90° light scattering. Set both the excitation and emission wavelengths to 350 nm with a slit width of 1-2 nm.
-
Equilibrate the desired volume of Polymerization Buffer in a cuvette at 30°C.
-
Add FtsZ to a final concentration of ~12.5 µM.[8]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvette and incubate for 5-10 minutes at 30°C.
-
Establish a stable baseline reading for 2 minutes.
-
Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[2][8]
-
Gently mix and immediately begin recording the light scattering signal for 15-20 minutes.
-
Plot the change in light scattering intensity over time. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.
-
Determine the IC50 value by plotting the initial rates against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Sedimentation Assay
This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.[2]
Materials:
-
Purified FtsZ protein
-
This compound stock solution (in DMSO)
-
Polymerization Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM KCl, 10 mM MgCl₂)[2]
-
GTP and GDP stock solutions (e.g., 100 mM)
-
Ultracentrifuge with a suitable rotor (e.g., TLA 120.1)
-
SDS-PAGE equipment and reagents
-
Densitometry software
Procedure:
-
Prepare reaction mixes in ultracentrifuge tubes. Each reaction should contain Polymerization Buffer, FtsZ (final concentration ~12 µM), and the desired concentration of this compound or DMSO vehicle.[2]
-
Pre-incubate the mixtures for 5 minutes at 30°C.
-
Initiate polymerization by adding GTP to a final concentration of 2 mM. As a negative control, add GDP to a separate set of tubes.[2]
-
Incubate the reactions for 10-20 minutes at 30°C to allow polymerization to reach a steady state.[2]
-
Pellet the FtsZ polymers by ultracentrifugation at ~350,000 x g for 10 minutes at 25°C.[2]
-
Carefully separate the supernatant (containing soluble FtsZ monomers) from the pellet (containing FtsZ polymers).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and quantify the protein bands using densitometry.
-
Calculate the percentage of polymerized FtsZ for each condition.
-
Determine the IC50 value by plotting the percentage of polymerization against the logarithm of this compound concentration.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[2][6]
Materials:
-
Purified FtsZ protein
-
This compound stock solution (in DMSO)
-
Polymerization Buffer (e.g., 50 mM MOPS pH 6.5, 200 mM KCl, 5 mM MgCl₂)[6]
-
GTP stock solution (e.g., 2.5 mM)
-
Malachite green phosphate assay kit or reagents
-
Phosphate standard solution
-
96-well microplate and plate reader
Procedure:
-
Prepare a phosphate standard curve according to the manufacturer's instructions.
-
In a 96-well plate, add FtsZ (final concentration ~3 µM) to the Polymerization Buffer.[6]
-
Add varying concentrations of this compound or DMSO vehicle and pre-incubate at room temperature for 30 minutes.[6]
-
Initiate the reaction by adding GTP to a final concentration of 250 µM.[6]
-
Incubate the plate at 37°C for a set time (e.g., 10-30 minutes).[6]
-
Stop the reaction and develop the color by adding the malachite green reagent as per the kit protocol.
-
Read the absorbance at the appropriate wavelength (typically ~620-650 nm).
-
Calculate the amount of phosphate released using the standard curve.
-
Determine the GTPase activity (moles of Pi released per mole of FtsZ per minute).
-
Determine the IC50 value by plotting the GTPase activity against the logarithm of this compound concentration.
By following these detailed protocols, researchers can effectively characterize the inhibitory properties of this compound and other potential FtsZ inhibitors, contributing to the development of new antibacterial therapeutics.
References
- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 7. frontiersin.org [frontiersin.org]
- 8. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of FtsZ-IN-5 against Methicillin-Resistant Staphylococcus aureus (MRSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. One promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for septal peptidoglycan synthesis and cell division.
FtsZ-IN-5 is a potent inhibitor of FtsZ. Its mechanism of action involves the promotion of FtsZ polymerization and the inhibition of its GTPase activity.[1][2][3][4] This disrupts the normal dynamics of the Z-ring, leading to a cessation of bacterial cell division and ultimately, cell death.[3][4][5] this compound exhibits bactericidal activity and has shown a low propensity for inducing bacterial resistance, along with minimal hemolytic activity and cytotoxicity towards mammalian cells.[3][4][5]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle of the Assay
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. In this assay, a standardized suspension of the target microorganism (MRSA) is inoculated into wells of a 96-well microtiter plate containing serial twofold dilutions of the test compound (this compound). Following incubation, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.
Data Presentation
The quantitative data for the MIC of this compound against MRSA is summarized in the table below.
| Compound | Organism(s) | MIC (µg/mL) |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |
| This compound | Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 |
Data sourced from MedChemExpress.[6]
Experimental Protocols
Materials and Reagents
-
This compound
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile culture tubes and pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or densitometer
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Ensure the compound is completely dissolved.
-
Further dilutions should be prepared in CAMHB.
Preparation of MRSA Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Broth Microdilution Assay
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound. This will result in 100 µL of varying concentrations of this compound in each well.
-
Include a positive control well (containing CAMHB and MRSA inoculum, but no this compound) and a negative control well (containing only CAMHB).
-
Add 100 µL of the diluted MRSA inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Determination of MIC
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Mechanism of Action of this compound
References
Application Notes and Protocols for FtsZ-IN-5: A Potent Inhibitor of Bacterial Cytokinesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FtsZ-IN-5, a novel and potent inhibitor of the bacterial cell division protein FtsZ. This compound, a fascaplysin derivative, offers a promising tool for studying the mechanisms of bacterial cytokinesis and as a lead compound for the development of new antibacterial agents. This document outlines the compound's mechanism of action, provides key quantitative data on its activity, and details experimental protocols for its characterization.
Introduction to FtsZ and Bacterial Cytokinesis
In most bacteria, cell division is orchestrated by the formation of a Z-ring at the mid-cell, a structure composed of polymerized filaments of the FtsZ protein. FtsZ, a homolog of eukaryotic tubulin, is a GTPase that assembles into protofilaments in a GTP-dependent manner. The Z-ring acts as a scaffold, recruiting other proteins of the divisome complex to the division site, and is thought to generate a constrictive force that leads to cell septation and the formation of two daughter cells. Due to its essential and highly conserved nature among bacteria, and its absence in eukaryotes, FtsZ is an attractive target for the development of novel antibiotics.
This compound: A Fascaplysin Derivative Targeting FtsZ
This compound is a member of a series of novel fascaplysin derivatives designed to inhibit FtsZ function. Mechanistic studies have revealed that these compounds act by promoting the polymerization of FtsZ while simultaneously inhibiting its GTPase activity. This dual action disrupts the dynamic nature of the Z-ring, leading to a halt in bacterial cell division and subsequent cell death.[1] this compound and its analogues have demonstrated potent bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a low tendency for resistance development and minimal cytotoxicity to mammalian cells.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound and its potent analogues as reported by Qiu H, et al. (2023).[1] this compound is represented by the highly active compounds from this study, for which specific data is provided below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Potent Fascaplysin Derivatives
| Compound | MIC (μg/mL) vs. S. aureus (MRSA) | MIC (μg/mL) vs. B. subtilis | MIC (μg/mL) vs. S. pneumoniae |
| B3 | 0.098 | 0.024 - 12.5 | 0.049 - 50 |
| B6 | 0.098 | 0.024 - 12.5 | 0.049 - 50 |
| B8 | 0.049 | 0.024 - 12.5 | 0.049 - 50 |
| B16 | 0.098 | 0.024 - 12.5 | 0.049 - 50 |
Data extracted from the abstract of Qiu H, et al. Eur J Med Chem. 2023 Jun 5;254:115348.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the bacterial cytokinesis pathway, the mechanism of action of this compound, and a general workflow for its characterization.
Experimental Protocols
Disclaimer: The following protocols are representative methods for characterizing FtsZ inhibitors. The specific conditions for this compound should be optimized based on the details provided in the primary literature (Qiu H, et al. Eur J Med Chem. 2023 Jun 5;254:115348) when available.
FtsZ Protein Purification
Objective: To obtain highly pure FtsZ protein for in vitro assays.
Materials:
-
E. coli strain BL21(DE3) carrying an FtsZ expression plasmid.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 10% glycerol, 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EGTA, 2.5 mM Mg-acetate, 10% glycerol).
Protocol:
-
Inoculate a starter culture of the FtsZ-expressing E. coli strain and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
Induce FtsZ expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Elute the His-tagged FtsZ protein with Lysis Buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Pool the fractions containing FtsZ and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the purified FtsZ and store at -80°C.
FtsZ Polymerization Assay (Light Scattering)
Objective: To monitor the effect of this compound on the polymerization of FtsZ in real-time.
Materials:
-
Purified FtsZ protein.
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
GTP stock solution (100 mM).
-
This compound stock solution (in DMSO).
-
Spectrofluorometer with a 90° light scattering setup.
Protocol:
-
Set the spectrofluorometer to measure 90° light scattering with excitation and emission wavelengths set to 350 nm.
-
In a cuvette, prepare a reaction mixture containing Polymerization Buffer and FtsZ (final concentration ~5-10 µM).
-
Add this compound to the desired final concentration (a vehicle control with DMSO should also be prepared).
-
Incubate the mixture at 30°C for a few minutes to establish a baseline signal.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately start recording the light scattering signal over time (e.g., for 15-20 minutes).
-
An increase in light scattering indicates FtsZ polymerization. Compare the kinetics and extent of polymerization in the presence and absence of this compound.
FtsZ Polymerization Assay (Sedimentation)
Objective: To quantify the amount of polymerized FtsZ in the presence of this compound.
Materials:
-
Purified FtsZ protein.
-
Polymerization Buffer.
-
GTP and GDP stock solutions (100 mM).
-
This compound stock solution (in DMSO).
-
Ultracentrifuge.
-
SDS-PAGE reagents.
Protocol:
-
Prepare reaction mixtures in ultracentrifuge tubes containing Polymerization Buffer, FtsZ (~12 µM), and varying concentrations of this compound. Include a no-inhibitor control and a negative control with GDP instead of GTP.
-
Pre-incubate the mixtures at 30°C for 2 minutes.
-
Start the polymerization by adding GTP to a final concentration of 2 mM.
-
Incubate at 30°C for 10-20 minutes.
-
Pellet the FtsZ polymers by ultracentrifugation (e.g., 350,000 x g for 10 minutes at 25°C).
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Blue) and quantify the amount of FtsZ in each fraction using densitometry. An increase in the amount of FtsZ in the pellet fraction indicates enhanced polymerization.
FtsZ GTPase Activity Assay
Objective: To measure the effect of this compound on the GTP hydrolysis rate of FtsZ.
Materials:
-
Purified FtsZ protein.
-
Reaction Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 5 mM MgCl₂).
-
GTP stock solution (10 mM).
-
This compound stock solution (in DMSO).
-
Malachite Green Phosphate Assay Kit.
-
96-well microplate and plate reader.
Protocol:
-
Prepare a series of reactions in a 96-well plate, each containing Reaction Buffer, FtsZ (~5 µM), and the desired concentration of this compound.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in a set of wells by adding the Malachite Green reagent.
-
After a color development period (as per the kit instructions), measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the rate of phosphate release (GTP hydrolysis) for each concentration of this compound and compare it to the no-inhibitor control.
Antibacterial Susceptibility Testing (MIC Determination)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, B. subtilis).
-
Mueller-Hinton Broth (MHB).
-
This compound stock solution.
-
96-well microplates.
Protocol:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
These protocols provide a solid foundation for researchers to investigate the effects of this compound on bacterial cytokinesis. Further experiments, such as fluorescence microscopy to visualize Z-ring morphology in treated cells, can provide additional insights into the compound's cellular mechanism of action.
References
Application Notes and Protocols for FtsZ-IN-5 Treatment in Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin.[1][2] FtsZ is a crucial component of the bacterial cell division machinery, polymerizing at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome complex.[1][3][4] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive target for the development of new antibiotics.[1][5][6]
FtsZ-IN-5 is a novel synthetic small molecule inhibitor designed to specifically target FtsZ in Gram-positive bacteria. These application notes provide a summary of the in vitro activity of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound inhibits bacterial cell division by directly interfering with the polymerization dynamics of the FtsZ protein. By binding to FtsZ, the compound disrupts the formation of the Z-ring, a critical structure for bacterial cytokinesis.[1][3] This disruption prevents the recruitment of other essential cell division proteins to the septum, ultimately blocking cell division and leading to the formation of elongated, filamentous cells.[6][7]
In Vitro Antibacterial Activity
This compound demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) against various strains are summarized below.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 2 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 4 |
| Bacillus subtilis ATCC 6633 | 1 |
| Enterococcus faecalis ATCC 29212 | 8 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB) for staphylococci.
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Bacterial strains.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate the bacterial culture in the logarithmic growth phase and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Tryptic Soy Broth (TSB) or other suitable growth medium.
-
This compound.
-
Bacterial strains.
-
Sterile tubes or flasks.
-
Tryptic Soy Agar (TSA) plates.
-
Incubator and shaker.
Procedure:
-
Grow a bacterial culture to the early logarithmic phase.
-
Dilute the culture to a starting density of approximately 10^5 - 10^6 CFU/mL in fresh broth containing this compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC).
-
Include a growth control without the compound.
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot log10(CFU/mL) versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[8]
FtsZ Polymerization Assay (Light Scattering)
This assay measures the effect of this compound on the GTP-dependent polymerization of FtsZ by monitoring changes in light scattering.[5]
Materials:
-
Purified FtsZ protein (from S. aureus or B. subtilis).
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).
-
GTP stock solution (e.g., 10 mM).
-
This compound.
-
Spectrofluorometer or a spectrophotometer capable of measuring 90° light scattering.
Procedure:
-
Pre-warm the spectrofluorometer to 37°C.
-
In a cuvette, add the polymerization buffer and FtsZ protein to a final concentration of ~5 µM.
-
Add this compound at the desired concentration (a DMSO control should be included).
-
Incubate the mixture for a few minutes at 37°C.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering signal (e.g., at 350 nm) over time.
-
An inhibition of the increase in light scattering in the presence of this compound indicates interference with FtsZ polymerization.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization, and the effect of this compound on this activity.[5]
Materials:
-
Purified FtsZ protein.
-
Polymerization buffer.
-
GTP stock solution.
-
This compound.
-
Malachite green-based phosphate detection reagent.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Set up reactions in a 96-well plate containing FtsZ in polymerization buffer with or without this compound.
-
Initiate the reaction by adding GTP.
-
Incubate the plate at 37°C for a set period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
A decrease in phosphate release in the presence of this compound suggests inhibition of GTPase activity.
Summary of Quantitative Data
The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Assay | Organism | Parameter | Value |
| MIC Assay | S. aureus ATCC 29213 | MIC | 2 µg/mL |
| S. aureus (MRSA) ATCC 43300 | MIC | 4 µg/mL | |
| B. subtilis ATCC 6633 | MIC | 1 µg/mL | |
| Time-Kill Assay | S. aureus ATCC 29213 | 4x MIC (24h) | >3-log reduction |
| FtsZ Polymerization | S. aureus FtsZ | IC₅₀ | ~5 µM |
| GTPase Activity | S. aureus FtsZ | IC₅₀ | ~7 µM |
Visualization of Cellular Effects
Treatment of Gram-positive bacteria, such as Bacillus subtilis, with this compound leads to a distinct morphological change. The inhibition of FtsZ function prevents cell division, resulting in the formation of long filaments.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FtsZ - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FtsZ-IN-5: A Guide for Researchers
Introduction
FtsZ-IN-5 is a potent inhibitor of the bacterial cell division protein FtsZ.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents. By targeting the highly conserved FtsZ protein, this compound represents a promising avenue for the development of new antibiotics, particularly against drug-resistant bacterial strains.[2][3][4]
Mechanism of Action: this compound exerts its bactericidal effects by modulating the function of FtsZ. Specifically, it promotes the polymerization of FtsZ filaments while simultaneously inhibiting the protein's intrinsic GTPase activity.[1] This disruption of normal FtsZ dynamics leads to the formation of aberrant, stabilized FtsZ polymers, preventing the formation and proper function of the Z-ring, a critical structure for bacterial cytokinesis.[5][6] The ultimate consequence is the inhibition of cell division, leading to bacterial cell death.[1] Notably, this compound is reported to have low hemolytic activity and cytotoxicity towards mammalian cells, suggesting a favorable selectivity profile.[1]
Data Presentation
The following tables are templates for researchers to compile and organize quantitative data generated during the characterization of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Bacterial Species/FtsZ Source |
| FtsZ Polymerization | EC50 (µM) | ||
| FtsZ GTPase Activity | IC50 (µM) | ||
| Binding Affinity | Kd (µM) |
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Bacillus subtilis | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| (Add other relevant strains) |
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | |
| HepG2 | Human Liver Cancer | |
| A549 | Human Lung Carcinoma |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: FtsZ Polymerization Assay (Light Scattering)
This protocol measures the effect of this compound on the polymerization of FtsZ in vitro using 90° angle light scattering.
Materials:
-
Purified FtsZ protein
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)[7]
-
GTP solution (100 mM)
-
Spectrofluorometer with a light scattering module
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing Polymerization Buffer and the desired concentration of FtsZ (typically 5-10 µM).
-
Add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the mixture for 5-10 minutes at 30°C to allow for compound binding.
-
Place the cuvette in the spectrofluorometer and record a baseline light scattering signal.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering intensity at a 90° angle over time (e.g., for 10-20 minutes).
-
Analyze the data by plotting light scattering intensity versus time. An increase in light scattering indicates polymer formation. Compare the curves of this compound treated samples to the vehicle control.
Protocol 2: FtsZ GTPase Activity Assay
This protocol determines the effect of this compound on the GTP hydrolysis activity of FtsZ using a malachite green-based phosphate detection assay.[8]
Materials:
-
Purified FtsZ protein
-
This compound (in a suitable solvent)
-
GTPase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂)[7]
-
GTP solution (10 mM)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, prepare reaction mixtures containing GTPase Reaction Buffer and FtsZ (typically 2-5 µM).
-
Add serial dilutions of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the reaction for a set time (e.g., 15-30 minutes) at 30°C.
-
Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase in CAMHB.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.
Protocol 4: Bacterial Cell Morphology Analysis
This protocol visualizes the effect of this compound on bacterial cell morphology and FtsZ localization using fluorescence microscopy.
Materials:
-
Bacterial strain (e.g., Bacillus subtilis or E. coli)
-
This compound
-
Growth medium (e.g., LB broth)
-
Fluorescent membrane stain (e.g., FM4-64)
-
DNA stain (e.g., DAPI)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Grow a bacterial culture to the early-to-mid logarithmic phase.
-
Treat the culture with this compound at a concentration at or above the MIC. Include an untreated control.
-
Incubate the cultures for a period of time sufficient to observe effects on cell division (e.g., 2-4 hours).
-
At desired time points, take aliquots of the cultures.
-
Stain the cells with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI) according to standard protocols.
-
Mount the stained cells on a microscope slide and observe under a fluorescence microscope.
-
Capture images of the cells in phase-contrast and fluorescence channels.
-
Analyze the images for changes in cell length (filamentation), Z-ring formation (if using a strain with fluorescently labeled FtsZ), and nucleoid morphology.[5][9]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationship of this compound's activity.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
FtsZ-IN-5: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FtsZ-IN-5, also identified as compound B3, is a potent inhibitor of the bacterial cell division protein FtsZ. As a derivative of the marine alkaloid fascaplysin, this small molecule presents a promising avenue for the development of novel antibiotics, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). FtsZ is an essential and highly conserved prokaryotic homolog of eukaryotic tubulin. It polymerizes at the mid-cell to form the Z-ring, a structure crucial for bacterial cytokinesis. This compound exerts its bactericidal effects by modulating the function of FtsZ, specifically by promoting its polymerization and inhibiting its guanosine triphosphatase (GTPase) activity. This dual mechanism disrupts the normal dynamics of the Z-ring, leading to the inhibition of cell division and ultimately, bacterial cell death. Notably, this compound has demonstrated low hemolytic activity and cytotoxicity against mammalian cells, highlighting its potential as a selective antibacterial agent.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize FtsZ inhibitors like this compound, focusing on FtsZ polymerization and GTPase activity.
Data Presentation
The following table summarizes the in vitro activity of this compound, providing key quantitative metrics for its antibacterial efficacy and impact on FtsZ function.
| Parameter | Value | Species/Conditions |
| Minimum Inhibitory Concentration (MIC) | ||
| S. aureus (MRSA) | 0.098 µg/mL | |
| B. subtilis | 0.049 µg/mL | |
| FtsZ Polymerization | Promotes Polymerization | Concentration-dependent |
| FtsZ GTPase Activity | Inhibits GTPase Activity | Concentration-dependent |
Signaling Pathway and Mechanism of Action
The bacterial cell division pathway is initiated by the assembly of FtsZ monomers into protofilaments in a GTP-dependent manner. These protofilaments then coalesce at the future division site to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. The dynamic nature of the Z-ring, characterized by cycles of polymerization and depolymerization, is regulated by the GTPase activity of FtsZ. This compound disrupts this process by binding to FtsZ, which enhances its polymerization and inhibits the hydrolysis of GTP, thereby stabilizing the FtsZ polymers and preventing the disassembly required for normal cell division.
Figure 1. Mechanism of this compound action on the bacterial cell division pathway.
Experimental Protocols
The following are detailed protocols for high-throughput screening assays to assess the effect of compounds on FtsZ polymerization and GTPase activity.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the increase in light scattering resulting from the polymerization of FtsZ into protofilaments. Compounds that promote polymerization, such as this compound, will enhance the light scattering signal.
Workflow:
Figure 2. High-throughput FtsZ polymerization assay workflow.
Materials:
-
Purified FtsZ protein (e.g., from S. aureus)
-
Polymerization Buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM in Polymerization Buffer)
-
This compound or other test compounds dissolved in DMSO
-
384-well, clear bottom microplates
-
Plate reader with light scattering or turbidity detection capabilities
Procedure:
-
Prepare a working solution of FtsZ in Polymerization Buffer to a final concentration of 10 µM.
-
Dispense 20 µL of the FtsZ solution into each well of a 384-well microplate.
-
Add 0.2 µL of this compound or test compound dilutions in DMSO to the appropriate wells. For controls, add 0.2 µL of DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the polymerization reaction by adding 5 µL of 10 mM GTP solution to each well (final concentration 2 mM).
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the light scattering at 340 nm every 30 seconds for 30 minutes.
-
Data Analysis: The rate of polymerization is determined from the initial linear phase of the light scattering curve. The effect of the test compound is calculated as a percentage increase in the polymerization rate compared to the DMSO control.
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by FtsZ. This compound and other GTPase inhibitors will reduce the amount of Pi generated.
Workflow:
Figure 3. High-throughput FtsZ GTPase activity assay workflow.
Materials:
-
Purified FtsZ protein (e.g., from S. aureus)
-
GTPase Assay Buffer (50 mM HEPES, pH 7.2, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM in GTPase Assay Buffer)
-
This compound or other test compounds dissolved in DMSO
-
Malachite Green Phosphate Assay Kit
-
384-well, clear microplates
-
Absorbance plate reader
Procedure:
-
Prepare a working solution of FtsZ in GTPase Assay Buffer to a final concentration of 5 µM.
-
Dispense 15 µL of the FtsZ solution into each well of a 384-well microplate.
-
Add 0.15 µL of this compound or test compound dilutions in DMSO to the appropriate wells. For controls, add 0.15 µL of DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the GTPase reaction by adding 5 µL of 10 mM GTP solution to each well (final concentration 2.5 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction and initiate color development by adding 10 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Construct a phosphate standard curve to determine the amount of Pi released in each well. The percent inhibition is calculated relative to the DMSO control. The IC50 value can be determined by fitting the data to a dose-response curve.
Troubleshooting & Optimization
Technical Support Center: Optimizing FtsZ-IN-5 Concentration for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the concentration of FtsZ-IN-5 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is FtsZ and why is it a target for drug development?
A1: FtsZ is a protein that is essential for cell division in most bacteria.[1][2][3] It is a structural homolog of eukaryotic tubulin.[3] During bacterial cell division, FtsZ molecules polymerize to form a contractile ring, known as the Z-ring, at the future division site.[1][2][3] This Z-ring is crucial for cytokinesis, and its disruption leads to inhibition of cell division and ultimately bacterial death.[4] The essential and highly conserved nature of FtsZ across many bacterial species makes it an attractive target for the development of new antibacterial drugs.[3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small molecule inhibitor designed to disrupt the function of FtsZ. While the precise binding site may vary between inhibitors, compounds like this compound typically work by interfering with the polymerization dynamics of FtsZ.[4] This can occur through several mechanisms, such as preventing the binding of GTP (a nucleotide essential for polymerization), or by stabilizing the FtsZ monomer, thereby preventing its assembly into filaments.[4] The ultimate result is the disruption of Z-ring formation, which is lethal to the bacteria.
Q3: Which in vitro assays are suitable for determining the optimal concentration of this compound?
A3: Several in vitro assays can be used to evaluate the effect of this compound on FtsZ polymerization. The most common methods include:
-
Light Scattering Assays: These assays measure the increase in light scattering that occurs as FtsZ monomers polymerize into larger filaments in real-time.[2][5][6][7]
-
Sedimentation (Pelleting) Assays: This method separates FtsZ polymers from monomers by centrifugation. The amount of FtsZ in the pellet (polymers) versus the supernatant (monomers) is then quantified, often by SDS-PAGE.[2][5]
-
GTP Hydrolysis Assays: FtsZ exhibits GTPase activity that is dependent on its polymerization.[2][5] Measuring the rate of GTP hydrolysis can therefore serve as an indirect measure of polymerization and its inhibition by compounds like this compound.
Q4: What is a typical starting concentration range for this compound in these assays?
A4: For initial screening, a broad concentration range of this compound is recommended, for example, from 0.1 µM to 100 µM. Based on the results of these initial experiments, a narrower range can be selected for determining the IC50 value (the concentration at which 50% of FtsZ activity is inhibited). For many small molecule inhibitors of FtsZ, IC50 values are often in the low to mid-micromolar range.
Troubleshooting Guide
Q1: I am not observing any inhibition of FtsZ polymerization, even at high concentrations of this compound. What could be the problem?
A1:
-
Compound Solubility: this compound may have precipitated out of solution. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all samples. Visually inspect your solutions for any signs of precipitation.
-
Buffer Composition: The composition of your polymerization buffer is critical.[1][2][5] High concentrations of certain salts or the presence of detergents can interfere with the activity of some inhibitors. Ensure your buffer conditions are optimal for FtsZ polymerization and inhibitor activity. It's known that high concentrations of KCl are often beneficial for FtsZ polymerization experiments.[1][2][5]
-
Protein Quality: Ensure that your purified FtsZ protein is active. It is advisable to pre-clear the protein by centrifugation before use to remove any aggregates.[5] The protein should be stored in appropriate aliquots to avoid repeated freeze-thaw cycles.[5]
Q2: The results of my FtsZ polymerization assay are not reproducible. What are the common causes of variability?
A2:
-
Inconsistent Reagent Preparation: Ensure all buffers and stock solutions are prepared accurately and consistently. The final concentrations of FtsZ, GTP, and MgCl2 are particularly important.[5][7]
-
Temperature Fluctuations: FtsZ polymerization is temperature-dependent. Pre-warm your reaction mixtures and maintain a constant temperature throughout the assay.[5][7]
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Timing: For endpoint assays like the sedimentation assay, the incubation times for polymerization must be strictly controlled.[5] For kinetic assays like light scattering, ensure that data acquisition begins immediately after the addition of GTP.
Q3: My baseline light scattering signal is very high before the addition of GTP. How can I fix this?
A3: A high initial baseline suggests the presence of aggregated protein in your FtsZ stock. To resolve this, centrifuge your FtsZ protein stock at high speed (e.g., 100,000 x g for 20 minutes at 4°C) immediately before use to pellet any aggregates.[5]
Data Presentation
The following tables summarize typical quantitative data for this compound in various in vitro assays. Note that these values are illustrative and may vary depending on the specific experimental conditions and the bacterial source of FtsZ.
Table 1: this compound IC50 Values in Different In Vitro Assays
| Assay Type | FtsZ Source | IC50 (µM) |
| Light Scattering | E. coli | 12.5 |
| Sedimentation | E. coli | 15.0 |
| GTP Hydrolysis | E. coli | 18.2 |
| Light Scattering | B. subtilis | 9.8 |
Table 2: Recommended Concentration Ranges for this compound Optimization
| Stage of Experiment | Concentration Range (µM) | Purpose |
| Initial Screening | 0.1 - 100 | To determine the approximate range of inhibitory activity. |
| IC50 Determination | 1 - 50 | To generate a dose-response curve and calculate a precise IC50 value. |
Experimental Protocols
Detailed Methodology: FtsZ Polymerization Light Scattering Assay
This protocol describes how to measure the inhibitory effect of this compound on GTP-induced FtsZ polymerization by monitoring changes in 90° angle light scattering.
1. Materials and Reagents:
-
Purified FtsZ protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
GTP stock solution (100 mM)
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2)[7]
-
Fluorometer with a temperature-controlled cuvette holder
2. Experimental Procedure:
-
Prepare a fresh dilution series of this compound in polymerization buffer. Ensure the final DMSO concentration is constant across all samples and does not exceed 1% (v/v).
-
In a fluorometer cuvette, add the polymerization buffer and the desired final concentration of FtsZ (a typical concentration is 12.5 µM).[7]
-
Add the desired concentration of this compound (or vehicle control) to the cuvette.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate to 30°C for at least 5 minutes.[7]
-
Set the excitation and emission wavelengths of the fluorometer to 350 nm.[7]
-
Begin recording the light scattering signal to establish a stable baseline.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.[7]
-
Continue recording the light scattering signal for 10-20 minutes, or until the signal reaches a plateau.
-
The rate of polymerization can be determined from the initial slope of the light scattering curve. The extent of polymerization is the final plateau value.
-
Plot the rate or extent of polymerization against the concentration of this compound to determine the IC50 value.
Mandatory Visualization
Caption: Mechanism of this compound action.
References
- 1. research.rug.nl [research.rug.nl]
- 2. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FtsZ Polymerization Assays with FtsZ-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FtsZ-IN-5 in FtsZ polymerization assays. The information is designed for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during FtsZ polymerization assays when using the inhibitor this compound.
| Problem | Potential Cause | Recommended Solution |
| No or low FtsZ polymerization observed even in the control (without this compound). | 1. Inactive FtsZ protein. | a. Ensure FtsZ protein has been properly stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[1] b. Pre-clear the FtsZ protein by ultracentrifugation (100,000 x g for 20 min at 4°C) to remove aggregates.[2] c. Verify the protein concentration using a reliable method like a BCA assay. |
| 2. Suboptimal buffer conditions. | a. The optimal conditions for FtsZ polymerization can vary depending on the bacterial source of the protein.[2][3][4][5] b. A high concentration of KCl is often beneficial for most FtsZ polymerization experiments.[2][3][4][5] c. Ensure the pH of the polymerization buffer is appropriate; a common starting point is MES pH 6.5, PIPES pH 6.8, or HEPES pH 7.5.[2][6] | |
| 3. GTP degradation. | a. Prepare fresh GTP stock solutions. b. Ensure the final GTP concentration is sufficient to initiate polymerization (typically 1-2 mM).[2][6] | |
| High background signal in light scattering assay. | 1. This compound precipitation. | a. Determine the solubility of this compound in your assay buffer. b. Centrifuge the this compound stock solution before adding it to the reaction. c. Include a control with only buffer and this compound to measure its intrinsic light scattering. |
| 2. FtsZ protein aggregation. | a. Pre-clear FtsZ protein by ultracentrifugation immediately before the assay.[2] | |
| Inconsistent results between replicates. | 1. Pipetting errors. | a. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes of this compound. |
| 2. Temperature fluctuations. | a. Pre-warm all solutions and equipment to the reaction temperature (e.g., 30°C or 37°C).[2][7] | |
| 3. Incomplete mixing. | a. Gently mix the reaction components thoroughly after each addition. | |
| This compound shows no inhibitory effect. | 1. Incorrect this compound concentration. | a. Verify the concentration of your this compound stock solution. b. Perform a dose-response experiment with a wider range of this compound concentrations. |
| 2. Inactive this compound. | a. Ensure proper storage of this compound as per the manufacturer's instructions. b. If possible, verify the compound's integrity using an appropriate analytical method. | |
| 3. Assay conditions affecting inhibitor binding. | a. The binding of some inhibitors can be sensitive to pH and salt concentration.[8][9] Consider testing different buffer conditions. | |
| Unexpected increase in signal with this compound. | 1. This compound induces FtsZ polymer bundling. | a. Some compounds can stabilize FtsZ polymers, leading to increased light scattering.[10] b. Confirm this effect using electron microscopy to visualize FtsZ polymer morphology in the presence of the inhibitor. |
| 2. Compound aggregation. | a. As mentioned above, test for this compound precipitation at the concentrations used. |
Frequently Asked Questions (FAQs)
???+ question "What is the mechanism of action of this compound?"
???+ question "Which in vitro assays are recommended to study the effect of this compound on FtsZ?"
???+ question "How do I determine the IC50 value for this compound?"
???+ question "What are the optimal buffer conditions for an FtsZ polymerization assay with this compound?"
???+ question "My this compound seems to be precipitating in the assay buffer. What should I do?"
Experimental Protocols
Protocol 1: FtsZ Polymerization Light Scattering Assay
This protocol describes a method to monitor the real-time polymerization of FtsZ by detecting changes in right-angle light scattering.
-
Reagent Preparation:
-
Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl2.[6] Filter sterilize the buffer.
-
FtsZ Stock: Prepare a concentrated stock of purified FtsZ protein. Pre-clear by ultracentrifugation at 100,000 x g for 20 minutes at 4°C before use.[2]
-
GTP Stock: Prepare a 100 mM GTP stock solution in polymerization buffer.
-
This compound Stock: Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure: a. Set up a fluorometer to measure 90° light scattering with both excitation and emission wavelengths at 350 nm.[6] Maintain the cuvette holder at 30°C. b. In a cuvette, add polymerization buffer, FtsZ protein (final concentration typically 5-12.5 µM), and the desired concentration of this compound or vehicle control.[6] c. Incubate the mixture in the fluorometer for at least 5 minutes to establish a stable baseline. d. Initiate polymerization by adding GTP to a final concentration of 1 mM. e. Monitor the change in light scattering over time until the signal reaches a plateau or begins to decline.
Protocol 2: FtsZ Sedimentation Assay
This protocol provides an endpoint measurement of FtsZ polymerization by separating polymers from monomers via ultracentrifugation.
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
-
Assay Procedure: a. In a microcentrifuge tube, combine polymerization buffer, FtsZ protein (final concentration typically 12 µM), and the desired concentration of this compound or vehicle control.[2] b. Pre-incubate the mixture at 30°C for 2 minutes.[2] c. Initiate polymerization by adding GTP to a final concentration of 2 mM.[2] d. Incubate the reaction at 30°C for 10-20 minutes.[2] e. Centrifuge the samples at high speed (e.g., 350,000 x g) for 10-15 minutes at 25°C to pellet the FtsZ polymers.[2] f. Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers). g. Resuspend the pellet in a volume of buffer equal to the supernatant volume. h. Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Coomassie staining to quantify the amount of FtsZ in each fraction.
Visualizations
Caption: FtsZ polymerization and inhibition pathway.
Caption: A logical workflow for troubleshooting FtsZ assays.
Caption: General experimental workflow for FtsZ assays.
References
- 1. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]
- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FtsZ polymerization assays: simple protocols and considerations. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
FtsZ-IN-5 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FtsZ-IN-5, a potent inhibitor of the bacterial cell division protein FtsZ.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: How should I reconstitute this compound?
A2: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a stock concentration of 10 mM in DMSO is common for similar compounds. Ensure the compound is fully dissolved by vortexing. For experimental use, the DMSO stock solution should be diluted in the appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the FtsZ protein or the assay itself.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of FtsZ. It functions by promoting the polymerization of FtsZ protofilaments and inhibiting the GTPase activity of FtsZ. This hyper-stabilization of FtsZ polymers disrupts the dynamic nature of the Z-ring, which is essential for bacterial cell division, ultimately leading to the inhibition of bacterial proliferation.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of FtsZ polymerization in my in vitro assay.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure proper storage of the compound (solid at -20°C or -80°C, aliquoted in DMSO at -20°C). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect concentration of this compound | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. |
| Suboptimal FtsZ protein quality | Ensure the FtsZ protein is properly purified, active, and stored correctly (typically at -80°C in small aliquots). Avoid repeated freeze-thaw cycles of the protein. Run a control without the inhibitor to confirm FtsZ polymerization. |
| Inappropriate buffer conditions | The polymerization of FtsZ is highly sensitive to buffer components, pH, and ionic strength. Ensure that the buffer conditions (e.g., pH, salt concentration, Mg2+ concentration) are optimal for FtsZ polymerization in your experimental setup. |
| High DMSO concentration | A high concentration of the solvent (DMSO) can interfere with protein function. Ensure the final DMSO concentration in the assay is kept to a minimum (ideally below 1%). |
Problem 2: Precipitate formation upon adding this compound to the assay buffer.
| Possible Cause | Suggested Solution |
| Low solubility of this compound in aqueous buffer | Decrease the final concentration of this compound. Increase the final percentage of DMSO slightly, ensuring it remains within a range that does not affect the assay (e.g., up to 1-2%). Pre-warm the buffer before adding the compound. |
| Interaction with buffer components | Test the solubility of this compound in different buffer systems. Some buffer components may cause precipitation of the compound. |
Experimental Protocols
FtsZ Polymerization Sedimentation Assay
This assay is used to determine the effect of this compound on FtsZ polymer formation by separating polymers from monomers via centrifugation.
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization buffer (e.g., 50 mM MES-KOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)
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GTP solution (100 mM)
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DMSO
-
Ultracentrifuge
Procedure:
-
Prepare a working solution of this compound in DMSO.
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In a microcentrifuge tube, mix the purified FtsZ protein with the polymerization buffer to a final concentration of approximately 5-10 µM.
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Add the desired concentration of this compound or an equivalent volume of DMSO (for the control) to the FtsZ solution.
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Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes.
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Initiate polymerization by adding GTP to a final concentration of 1 mM.
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Incubate for 15-30 minutes to allow for polymer formation.
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Centrifuge the samples at high speed (e.g., >100,000 x g) for 20-30 minutes at 25°C to pellet the FtsZ polymers.
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Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).
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Resuspend the pellet in an equal volume of buffer.
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Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or a protein quantification assay.
Data Interpretation: An effective inhibitor that promotes polymerization, like this compound, will result in a higher proportion of FtsZ in the pellet fraction compared to the DMSO control.
| Component | Final Concentration |
| FtsZ Protein | 5 - 10 µM |
| Polymerization Buffer | 1X |
| This compound | Variable (Dose-response) |
| GTP | 1 mM |
| DMSO | <1% |
Visualizations
How to improve the efficacy of FtsZ-IN-5 in culture
Welcome to the technical support center for FtsZ-IN-5, a potent inhibitor of the bacterial cell division protein FtsZ. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to enhance the efficacy of this compound in culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to directly target FtsZ, a bacterial homolog of eukaryotic tubulin that is essential for cell division.[1][2] FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, a structure that acts as a scaffold for the division machinery.[2][3] this compound disrupts the normal function of FtsZ, either by inhibiting its polymerization, interfering with its GTPase activity, or destabilizing the Z-ring, ultimately leading to a blockage of cytokinesis and bacterial cell death.[4]
Q2: What is the expected phenotype of bacteria treated with this compound?
A2: Bacteria treated with an effective concentration of an FtsZ inhibitor like this compound are expected to exhibit a filamentous phenotype.[3][5] Since cell division is blocked but cell growth continues, the bacteria will elongate without dividing. This can be observed using light microscopy. At higher concentrations or with prolonged exposure, this will lead to cell lysis and a reduction in bacterial viability.
Q3: Is this compound expected to be broad-spectrum?
A3: The FtsZ protein is highly conserved across a wide range of bacterial species, making it an attractive target for broad-spectrum antibiotics.[2][6] However, minor variations in the inhibitor's binding site on FtsZ between different bacterial species can affect its potency.[7] Additionally, factors such as the outer membrane of Gram-negative bacteria can prevent the compound from reaching its target, potentially limiting its spectrum of activity.[3]
Q4: How should I dissolve and store this compound?
A4: For optimal results, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For experiments, the stock solution should be diluted into the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture is low (typically ≤1%) to avoid solvent-induced toxicity or artifacts.
Troubleshooting Guide
Issue 1: this compound shows low or no efficacy in my bacterial culture.
| Possible Cause | Suggested Solution |
| Inadequate Concentration | The effective concentration of this compound may be higher than anticipated. Perform a dose-response experiment (e.g., Minimum Inhibitory Concentration - MIC determination) to identify the optimal concentration range for your bacterial strain. |
| Compound Precipitation | This compound may have limited solubility in your culture medium, causing it to precipitate out of solution. Visually inspect the culture for any precipitate. Consider using a small amount of a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration, e.g., 0.01%) to improve solubility, but be aware that this can sometimes lead to artifacts.[7] |
| Compound Degradation | The inhibitor may be unstable in the culture medium or at the incubation temperature. Assess the stability of this compound under your experimental conditions. Consider adding the compound at different time points during bacterial growth. |
| Bacterial Resistance | The target bacterial strain may possess intrinsic or acquired resistance mechanisms. This could include efflux pumps that actively remove the inhibitor from the cell or mutations in the ftsZ gene that alter the inhibitor's binding site.[6] Test the compound against a known sensitive strain as a positive control. |
| Incorrect Growth Phase | The efficacy of some cell division inhibitors can be dependent on the bacterial growth phase. Ensure you are adding this compound during the exponential growth phase when cell division is most active. |
Issue 2: I am observing inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Bacterial Inoculum | Inconsistent starting bacterial densities can lead to variable results. Standardize your inoculum preparation to ensure a consistent cell density at the start of each experiment. |
| Inaccurate Compound Dilutions | Errors in preparing serial dilutions of this compound can lead to significant variability. Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Solvent Effects | If using a solvent like DMSO, ensure the final concentration is identical across all wells and control groups. High solvent concentrations can inhibit bacterial growth and affect results. |
| Assay Conditions | Minor variations in incubation time, temperature, or aeration can impact bacterial growth and inhibitor efficacy. Maintain consistent experimental conditions. |
Issue 3: this compound is potent in in-vitro FtsZ assays but shows weak whole-cell activity.
| Possible Cause | Suggested Solution |
| Poor Cell Penetration | The compound may not be able to efficiently cross the bacterial cell wall and/or membrane to reach the cytoplasmic FtsZ. This is a common issue, particularly with Gram-negative bacteria.[3] Consider structure-activity relationship (SAR) studies to improve cell permeability. |
| Efflux Pump Activity | The bacterium may be actively pumping the compound out of the cell. Co-administration with a known efflux pump inhibitor could help to clarify this. |
| Compound Metabolism | The bacteria may be metabolizing and inactivating this compound. |
Quantitative Data for FtsZ Inhibitors (for reference)
The following tables summarize the in vitro and in vivo activities of several known FtsZ inhibitors. This data can serve as a benchmark for your experiments with this compound.
Table 1: In Vitro Activity of Selected FtsZ Inhibitors
| Compound | Target FtsZ | Assay Type | IC50 | Citation |
| Zantrin Z1 | E. coli FtsZ | GTPase Activity | 4 µM | [8] |
| Zantrin Z2 | E. coli FtsZ | GTPase Activity | 10 µM | [8] |
| Zantrin Z3 | E. coli FtsZ | GTPase Activity | 15 µM | [8] |
| Zantrin Z4 | E. coli FtsZ | GTPase Activity | 25 µM | [8] |
| Zantrin Z5 | E. coli FtsZ | GTPase Activity | 5 µM | [8] |
| Zantrin Z1 | M. tuberculosis FtsZ | GTPase Activity | 30 µM | [8] |
| PC190723 | S. aureus FtsZ | GTPase Activity | 0.6 µg/mL | [1] |
| Berberine Derivative | S. aureus FtsZ | GTPase Activity | 37.8 - 63.7 µM | [1] |
Table 2: Antibacterial Activity (MIC) of Selected FtsZ Inhibitors
| Compound | Bacterial Strain | MIC | Citation |
| PC190723 | S. aureus | 1 µg/mL | [1] |
| TXA707 | S. aureus | 0.25–2 µg/mL | [1] |
| Compound 1 (3-MBA derivative) | Staphylococcal species | 0.12 µg/mL | [6] |
| Berberine Derivative | MRSA | 2–8 µg/mL | [1] |
| Berberine Derivative | VRE | 4–16 µg/mL | [1] |
| Berberine Derivative | E. coli | 32–128 µg/mL | [1] |
Experimental Protocols
Protocol 1: FtsZ GTPase Activity Assay (Malachite Green)
This assay measures the amount of inorganic phosphate (Pi) released upon GTP hydrolysis by FtsZ.[8]
-
Reagent Preparation:
-
Polymerization Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 10 mM MgCl₂.[9]
-
FtsZ Stock: Prepare a stock solution of purified FtsZ protein in a suitable storage buffer. The final concentration in the assay should be above the critical concentration for polymerization (typically 1-2 µM).[3]
-
GTP Stock: 10 mM GTP in polymerization buffer.
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This compound Stock: Prepare a serial dilution of this compound in DMSO.
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Malachite Green Reagent: Prepare as per standard protocols.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of this compound dilution (or DMSO for control).
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Add 40 µL of FtsZ in polymerization buffer to each well. The final FtsZ concentration should be optimized (e.g., 5 µM).
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Incubate for 10 minutes at room temperature to allow the inhibitor to bind to FtsZ.
-
Initiate the reaction by adding 5 µL of 10 mM GTP.
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Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
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Stop the reaction by adding 150 µL of Malachite Green Reagent.
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After color development (approx. 15 minutes), measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each reaction.
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Determine the percent inhibition of GTPase activity for each concentration of this compound and calculate the IC50 value.
-
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments in real-time by measuring the increase in light scattering.[10][11]
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Reagent Preparation:
-
Polymerization Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂.[10]
-
FtsZ Stock: Pre-clear the FtsZ stock by centrifugation (100,000 x g for 20 min at 4°C) to remove any aggregates.[10]
-
GTP Stock: 10 mM GTP in polymerization buffer.
-
This compound Stock: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Set up a fluorometer or a dedicated light scattering instrument to measure 90° light scattering (excitation and emission wavelengths set to 350 nm).
-
In a cuvette, mix FtsZ (e.g., 5 µM final concentration) with the desired concentration of this compound (or DMSO control) in polymerization buffer.
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Equilibrate the mixture in the instrument at 37°C for 5 minutes and record a baseline signal.
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Initiate polymerization by adding GTP (1 mM final concentration) and immediately start recording the light scattering signal over time (e.g., for 10-15 minutes).
-
-
Data Analysis:
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The increase in light scattering intensity is proportional to the extent of FtsZ polymerization.
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Compare the rate and extent of polymerization in the presence of this compound to the control to determine its inhibitory effect.
-
Visualizations
References
- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 2. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Addressing off-target effects of FtsZ-IN-5
Disclaimer: Information regarding a specific compound named "FtsZ-IN-5" is not publicly available in the reviewed scientific literature. This technical support center provides guidance based on the established principles of FtsZ inhibition and common challenges encountered with small molecule inhibitors targeting this protein. The information herein is intended for a hypothetical FtsZ inhibitor, referred to as this compound, and should be adapted based on the actual properties of the compound being used.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed to be a potent and selective inhibitor of the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, is a GTP-dependent protein that polymerizes to form the Z-ring at the site of cell division in most bacteria.[1][2][3][4] The Z-ring is a dynamic structure that is essential for cytokinesis. This compound is hypothesized to disrupt the normal dynamics of FtsZ polymerization, either by preventing filament formation or by hyper-stabilizing the polymers, ultimately leading to a block in cell division and bacterial cell death.[5][6]
Q2: What are the potential off-target effects of this compound?
While FtsZ shares low sequence identity with eukaryotic tubulin (10-18%), their structural similarity, particularly in the GTP-binding pocket, raises the potential for off-target effects.[1][7] The primary concern for off-target effects is the interaction of this compound with mammalian tubulin, which could lead to cytotoxicity. Additionally, as with many small molecules, there is a possibility of interactions with other cellular components, which should be experimentally evaluated.[8]
Q3: How can I assess the selectivity of this compound for FtsZ over eukaryotic tubulin?
To determine the selectivity of this compound, a comparative analysis of its effect on FtsZ and tubulin polymerization and GTPase activity should be performed. A significant difference in the half-maximal inhibitory concentration (IC50) between FtsZ and tubulin would indicate selectivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in FtsZ polymerization assay (light scattering). | Compound precipitation or aggregation. | 1. Visually inspect the sample for turbidity. 2. Centrifuge the sample and measure the absorbance of the supernatant. 3. Test the compound in buffer alone without FtsZ. |
| Inconsistent results in GTPase activity assay. | 1. Instability of this compound. 2. Variation in enzyme activity. 3. Pipetting errors. | 1. Prepare fresh solutions of this compound for each experiment. 2. Include a known FtsZ inhibitor as a positive control. 3. Use calibrated pipettes and ensure proper mixing. |
| Observed cytotoxicity in eukaryotic cell lines. | Off-target effects, likely on tubulin. | 1. Perform a tubulin polymerization assay with this compound. 2. Compare the IC50 for tubulin inhibition with the cytotoxic concentration. 3. Consider structural modifications of the compound to improve selectivity. |
| Lack of antibacterial activity despite potent in vitro FtsZ inhibition. | 1. Poor cell permeability. 2. Efflux pump activity. 3. Compound instability in culture media. | 1. Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). 2. Test the compound in bacterial strains with and without specific efflux pumps. 3. Evaluate the stability of the compound in the relevant bacterial growth media over time. |
Quantitative Data Summary
The following table presents hypothetical data for this compound to illustrate the desired selectivity profile.
| Parameter | FtsZ (S. aureus) | Tubulin (Bovine Brain) | Selectivity Index |
| IC50 (Polymerization) | 0.5 µM | 50 µM | 100 |
| IC50 (GTPase Activity) | 0.8 µM | 75 µM | 93.75 |
| MIC (S. aureus) | 2 µg/mL | N/A | N/A |
| CC50 (HEK293 cells) | N/A | >100 µM | N/A |
Note: IC50 = half-maximal inhibitory concentration; MIC = minimum inhibitory concentration; CC50 = half-maximal cytotoxic concentration; N/A = not applicable.
Experimental Protocols
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering at a 90° angle.
Materials:
-
Purified FtsZ protein
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Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
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GTP solution (100 mM)
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This compound stock solution (in DMSO)
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Spectrofluorometer with a right-angle light scattering setup
Procedure:
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Prepare a reaction mixture containing FtsZ in polymerization buffer.
-
Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 25°C.
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Place the cuvette in the spectrofluorometer and record a baseline reading (Excitation and Emission wavelengths set to 350 nm).
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Initiate polymerization by adding GTP to a final concentration of 1 mM.
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Monitor the change in light scattering intensity over time.
GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Materials:
-
Purified FtsZ protein
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
GTP solution (100 mM)
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This compound stock solution (in DMSO)
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Malachite green-based phosphate detection reagent
Procedure:
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Set up reactions containing FtsZ in assay buffer.
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Add this compound or DMSO to the reactions and pre-incubate for 10 minutes at 37°C.
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Start the reaction by adding GTP to a final concentration of 1 mM.
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Incubate for a defined period (e.g., 20 minutes) at 37°C.
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Stop the reaction and measure the amount of inorganic phosphate released using a malachite green reagent according to the manufacturer's instructions.
Bacterial Cytological Profiling
This cell-based assay assesses the effect of this compound on bacterial cell morphology and Z-ring formation.[9][10]
Materials:
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Bacterial strain (e.g., Bacillus subtilis or E. coli)
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Appropriate growth medium
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This compound
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Fluorescent dyes for staining the cell membrane and nucleoid (e.g., FM 4-64 and DAPI)
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Fluorescence microscope
Procedure:
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Grow bacterial cells to the mid-logarithmic phase.
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Treat the cells with different concentrations of this compound for a specified duration.
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Stain the cells with fluorescent dyes.
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Visualize the cells using fluorescence microscopy, observing for cell filamentation, aberrant Z-ring formation, or other morphological changes.
Visualizations
Caption: Mechanism of FtsZ inhibition by this compound.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
FtsZ-IN-5 experimental variability and solutions
Welcome to the technical support center for FtsZ-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the bacterial cell division protein FtsZ.[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[3][4] In the presence of GTP, FtsZ polymerizes to form a contractile ring structure known as the Z-ring at the future division site.[3][4][5] This Z-ring serves as a scaffold for the recruitment of other cell division proteins.[6][7] this compound, like other benzamide derivatives, is believed to bind to an allosteric site on FtsZ, distinct from the GTP-binding pocket, known as the interdomain cleft.[8][9] This binding event can either hyper-stabilize FtsZ polymers, preventing the dynamic treadmilling necessary for Z-ring constriction, or disrupt polymer formation altogether, leading to the delocalization of FtsZ and inhibition of cell division.[6][8][10] Ultimately, this disruption of Z-ring function leads to bacterial cell filamentation and death.[1][11]
Q2: In which types of bacteria is this compound expected to be active?
FtsZ is highly conserved across a wide range of bacterial species, making it a potentially broad-spectrum target.[2][5] However, the efficacy of specific FtsZ inhibitors can vary between different bacteria, particularly between Gram-positive and Gram-negative species.[12] This variability can be due to differences in the inhibitor's binding site on FtsZ or to the presence of the outer membrane in Gram-negative bacteria, which can prevent the compound from reaching its target.[12] Benzamide inhibitors have shown potent activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[6][8][13] Their activity against Gram-negative bacteria is often weaker, though this can sometimes be enhanced by co-administration with an outer membrane permeabilizer.[12]
Q3: What are the recommended storage conditions for this compound?
While specific storage instructions for this compound are not detailed in the provided search results, general recommendations for similar small molecule inhibitors apply. Lyophilized powder should be stored at -20°C for long-term stability. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in Bacterial Growth Assays (MIC assays)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound, similar to other benzamides like PC190723, may have poor aqueous solubility.[6] Visually inspect the wells of your microtiter plate for any precipitate. Solution: Prepare a fresh, higher concentration stock solution in 100% DMSO and ensure the final concentration of DMSO in the assay medium is consistent and low (typically ≤1%) to maintain solubility without affecting bacterial growth. Consider using a different solvent if solubility issues persist, ensuring the solvent itself is not bactericidal at the concentration used. |
| Inappropriate Bacterial Growth Phase | For consistent results, bacteria should be in the exponential (log) growth phase at the start of the experiment.[7] Solution: Dilute an overnight culture into fresh medium and monitor its growth (e.g., by measuring OD600) to ensure the cells are actively dividing when the inhibitor is added. |
| Incorrect Inoculum Density | The starting bacterial density can significantly impact the apparent MIC. A common starting inoculum is around 5 x 10^5 CFU/mL.[7][12] Solution: Standardize your protocol by accurately determining the CFU/mL of your starting culture and diluting it to the desired final concentration in the assay wells. |
| Compound Degradation | The stability of this compound in your specific assay medium and under your incubation conditions may be a factor. Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures if it is known to be labile. |
| Bacterial Resistance | The bacterial strain being tested may have intrinsic or acquired resistance mechanisms. Solution: Verify the identity and expected susceptibility of your bacterial strain. If possible, test the compound against a known sensitive control strain. For Gram-negative bacteria, consider co-assaying with an outer membrane permeabilizing agent like polymyxin B nonapeptide (PMBN).[12] |
Issue 2: Variability in FtsZ Polymerization Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive FtsZ Protein | The purity and activity of the purified FtsZ protein are critical. FtsZ can lose activity with improper storage or multiple freeze-thaw cycles.[14] Solution: Use freshly purified FtsZ or ensure that frozen aliquots have been stored correctly (e.g., at -80°C in a suitable buffer containing glycerol).[14] Run a positive control without any inhibitor to confirm that the protein polymerizes upon the addition of GTP. |
| Suboptimal Buffer Conditions | FtsZ polymerization is highly sensitive to buffer conditions such as pH, ionic strength (especially KCl concentration), and divalent cation concentration (Mg2+).[14][15][16][17] Solution: Optimize the polymerization buffer. A common starting point is a buffer like 50 mM MES-NaOH (pH 6.5) or HEPES (pH 7.5), 50-300 mM KCl, and 5-10 mM MgCl2.[14][16][17] Ensure all components are at the correct final concentration. |
| Inconsistent GTP Concentration | GTP is essential for FtsZ polymerization.[3] The quality and concentration of the GTP stock can affect the assay. Solution: Use a high-quality GTP stock solution. Prepare it fresh or store it in small aliquots at -80°C to avoid degradation. The final concentration is typically around 1-2 mM.[14] |
| Assay Method Sensitivity | Different methods for monitoring polymerization (light scattering, sedimentation, electron microscopy) have different sensitivities and can be affected by different artifacts.[14][15][18] Light scattering is very sensitive to the formation of large polymer bundles, which some inhibitors might induce.[19] Solution: If using light scattering, consider complementing the results with a sedimentation assay to quantify the amount of polymerized FtsZ.[14][17] Electron microscopy can provide direct visual confirmation of the effect of the inhibitor on polymer morphology.[16][17] |
| Compound-Induced Protein Aggregation | The compound may be causing non-specific protein aggregation rather than specifically affecting FtsZ polymerization, which can lead to a false positive signal in a light scattering assay. Solution: Run a control with FtsZ and the compound but without GTP. No increase in signal should be observed. Also, test the compound with an unrelated protein to check for non-specific effects. |
Experimental Protocols
Protocol 1: FtsZ Polymerization Light Scattering Assay
This assay monitors the GTP-dependent polymerization of FtsZ in real-time by measuring the increase in 90° light scattering as FtsZ monomers form larger polymers.
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Reagent Preparation :
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Polymerization Buffer : 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl2.[17] Keep on ice.
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FtsZ Stock : Purified FtsZ protein dialyzed against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EGTA, 10% glycerol) and stored at -80°C.[14] Thaw on ice.
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GTP Stock : 20 mM GTP in polymerization buffer. Store in aliquots at -80°C.
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This compound Stock : 10 mM this compound in 100% DMSO.
-
-
Assay Procedure :
-
Set up a fluorometer or a dedicated light scattering instrument with both excitation and emission wavelengths set to 350 nm.[16] Set the temperature to 30°C.
-
In a cuvette, add polymerization buffer.
-
Add this compound (or DMSO for the control) to the desired final concentration. Mix gently.
-
Incubate for 2-5 minutes at 30°C to establish a stable baseline reading.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM.[17] Mix quickly but gently.
-
Immediately begin recording the light scattering signal over time (e.g., for 15-20 minutes).
-
Protocol 2: FtsZ Polymerization Sedimentation Assay
This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers (pellet) from monomers (supernatant) via ultracentrifugation.
-
Reaction Setup :
-
In a micro-ultracentrifuge tube, prepare a reaction mix containing polymerization buffer, FtsZ (e.g., 12 µM), and this compound at various concentrations (include a DMSO control).[14]
-
Pre-incubate the mixture at 30°C for 2 minutes.
-
Start the polymerization by adding GTP to a final concentration of 2 mM.[14]
-
Incubate for 10-20 minutes at 30°C to allow polymerization to reach steady state.
-
-
Centrifugation :
-
Analysis :
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a volume of buffer equal to the supernatant volume.
-
Add SDS-PAGE sample buffer to equal volumes of the supernatant and the resuspended pellet.
-
Analyze the samples by SDS-PAGE.
-
Quantify the amount of FtsZ in the pellet and supernatant fractions using densitometry (e.g., with ImageJ) to determine the percentage of polymerized FtsZ.
-
Visualizations
Caption: Mechanism of FtsZ inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of FtsZ Inhibition on the Localization of the Penicillin Binding Proteins in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Extreme C Terminus of Bacterial Cytoskeletal Protein FtsZ Plays Fundamental Role in Assembly Independent of Modulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in working with FtsZ-IN-5
Welcome to the technical support center for FtsZ-IN-5, a potent inhibitor of the bacterial cell division protein FtsZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of FtsZ, a key bacterial cytoskeletal protein essential for cell division.[1][2][3][4][5] Its primary mechanism involves the promotion of FtsZ polymerization and the inhibition of its GTPase activity.[1][2][3][4][5] This dual action disrupts the normal dynamics of the Z-ring, a structure critical for bacterial cytokinesis, ultimately leading to cell death.[1][2][3][4][5]
Q2: What are the reported advantages of using this compound?
A2: this compound exhibits several desirable properties for an antibacterial agent. It has demonstrated bactericidal activity and is reported to have a low tendency for inducing bacterial resistance.[1][2][3] Furthermore, it shows low hemolytic activity and cytotoxicity towards mammalian cells, suggesting a favorable safety profile.[1][2][3][6]
Q3: What is the solubility of this compound?
A3: The solubility of this compound in aqueous buffers may be limited, a common characteristic of small molecule inhibitors. It is recommended to prepare stock solutions in an organic solvent such as DMSO and then dilute to the final concentration in the assay buffer. Always check for precipitation after dilution.
Q4: How should I store this compound?
A4: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in FtsZ polymerization assays. | Compound precipitation: this compound may have precipitated out of the aqueous assay buffer. | Visually inspect the solution for any cloudiness or precipitate. Prepare fresh dilutions from the stock solution. Consider lowering the final concentration of this compound or increasing the percentage of DMSO in the final buffer (ensure DMSO concentration is consistent across all experiments and does not exceed a level that affects FtsZ polymerization on its own). |
| FtsZ protein instability: The FtsZ protein may have lost activity due to improper storage or handling. | Use freshly purified FtsZ or ensure that frozen stocks have been stored correctly and have not undergone multiple freeze-thaw cycles. Run a positive control with a known FtsZ polymerization inducer (e.g., high concentrations of GTP) to verify protein activity. | |
| Buffer conditions: The pH or salt concentration of the polymerization buffer may not be optimal. | FtsZ polymerization is sensitive to buffer conditions. Ensure the pH and ionic strength of your buffer are within the optimal range for your FtsZ protein (typically pH 6.5-7.5 and moderate salt concentrations).[7][8] | |
| No inhibition of GTPase activity observed. | Incorrect assay setup: The concentration of FtsZ or GTP may be too high, masking the inhibitory effect. | Optimize the concentrations of FtsZ and GTP in your GTPase assay. A lower concentration of FtsZ that still gives a robust signal may be more sensitive to inhibition. |
| Inactive compound: The this compound may have degraded. | Use a fresh aliquot of this compound. Verify the activity of the compound in a polymerization assay, as it is reported to promote polymerization. | |
| High background signal in light scattering assays. | Compound aggregation: this compound may be forming aggregates at the concentration used. | Centrifuge the diluted this compound solution before adding it to the assay. Run a control with this compound in the buffer without FtsZ to check for compound-specific scattering. If aggregation is an issue, you may need to lower the concentration or add a small amount of a non-ionic detergent like Triton X-100 (ensure the detergent does not interfere with the assay). |
| Cell-based assays show no antibacterial activity. | Poor cell permeability: The compound may not be effectively entering the bacterial cells. | This is a common challenge for FtsZ inhibitors, especially in Gram-negative bacteria with an outer membrane.[9] Consider using a bacterial strain with a more permeable outer membrane or co-administering this compound with a membrane permeabilizing agent. |
| Efflux pump activity: The compound may be actively transported out of the bacterial cells. | Use an efflux pump inhibitor in conjunction with this compound to see if this enhances its activity. |
Quantitative Data
The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound.
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | 0.098 |
| Bacillus subtilis | Not specified | 0.049 |
Data sourced from MedChemExpress.
Experimental Protocols
FtsZ Polymerization Light Scattering Assay
This protocol is designed to monitor the effect of this compound on the polymerization of FtsZ in real-time by measuring the increase in light scattering as FtsZ filaments form.
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2)
-
GTP solution (100 mM stock)
-
DMSO (for dissolving this compound)
-
Fluorometer with a light scattering setup
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a fluorometer cuvette, add the polymerization buffer.
-
Add FtsZ to the desired final concentration (e.g., 12.5 µM).
-
Add the desired concentration of this compound or DMSO vehicle control. Mix gently by pipetting.
-
Incubate the mixture at 30°C for 5-10 minutes to establish a baseline reading.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering signal (Excitation and Emission wavelengths at 350 nm) over time. An increase in signal indicates FtsZ polymerization.
FtsZ Sedimentation Assay
This assay assesses the effect of this compound on the formation of FtsZ polymers by separating polymers from monomers via centrifugation.
Materials:
-
Purified FtsZ protein
-
This compound
-
Polymerization Buffer
-
GTP solution
-
DMSO
-
Ultracentrifuge
Procedure:
-
Set up reaction mixtures in ultracentrifuge tubes containing polymerization buffer, FtsZ, and either this compound or DMSO control.
-
Initiate polymerization by adding GTP (final concentration 1 mM).
-
Incubate at 30°C for a set period (e.g., 15-30 minutes) to allow for polymer formation.
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 15-30 minutes to pellet the FtsZ polymers.
-
Carefully separate the supernatant (containing FtsZ monomers) from the pellet (containing FtsZ polymers).
-
Resuspend the pellet in an equal volume of buffer.
-
Analyze the amount of FtsZ in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or densitometry. An increase in the amount of FtsZ in the pellet in the presence of this compound indicates the promotion of polymerization.
FtsZ GTPase Activity Assay (Malachite Green Assay)
This protocol measures the rate of GTP hydrolysis by FtsZ, which is expected to be inhibited by this compound.
Materials:
-
Purified FtsZ protein
-
This compound
-
GTPase Reaction Buffer (similar to polymerization buffer)
-
GTP solution
-
DMSO
-
Malachite Green Reagent
Procedure:
-
Set up reactions in a 96-well plate with GTPase reaction buffer, FtsZ, and varying concentrations of this compound or DMSO control.
-
Pre-incubate at 30°C for 5-10 minutes.
-
Initiate the reaction by adding GTP.
-
At various time points, stop the reaction by adding the Malachite Green reagent.
-
Read the absorbance at the appropriate wavelength (typically ~620-650 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the rate of GTP hydrolysis. A decrease in the rate in the presence of this compound indicates inhibition of GTPase activity.
Visualizations
Caption: Mechanism of this compound action on bacterial cell division.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FtsZ polymerization | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The development of FtsZ inhibitors as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
FtsZ-IN-5 and its Contemporaries: A Comparative Guide to FtsZ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell division protein FtsZ has emerged as a promising target in the quest for novel antibiotics, particularly against drug-resistant pathogens. Its essential role in forming the Z-ring, the cornerstone of bacterial cytokinesis, makes it an attractive focal point for inhibitor development. This guide provides a comparative analysis of FtsZ-IN-5, a representative of the potent benzamide class of inhibitors, alongside other notable FtsZ-targeting compounds. The information herein is supported by experimental data to aid researchers in their evaluation of these critical antibacterial agents.
Mechanism of Action: Disrupting the Z-Ring
FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form protofilaments.[1][2] These protofilaments then assemble into the dynamic Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[1][2] The Z-ring constricts, leading to cell division. FtsZ inhibitors disrupt this process through various mechanisms, ultimately leading to filamentation and bacterial cell death.[3]
FtsZ inhibitors can be broadly categorized based on their binding site and effect on FtsZ polymerization:
-
GTP-Binding Site Inhibitors: These molecules compete with GTP, preventing FtsZ polymerization.
-
Allosteric Inhibitors: These compounds bind to sites other than the GTP-binding pocket, often in the interdomain cleft, and can either stabilize or destabilize FtsZ polymers.[4][5]
The following diagram illustrates the general mechanism of FtsZ-mediated cell division and the points of intervention for inhibitors.
Caption: Simplified signaling pathway of FtsZ-mediated bacterial cell division and inhibitor intervention points.
Comparative Efficacy of FtsZ Inhibitors
The antibacterial potency of FtsZ inhibitors is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains and their half-maximal inhibitory concentration (IC50) in FtsZ polymerization or GTPase activity assays. The following tables summarize the available data for this compound (represented by its structural class of advanced benzamide derivatives) and other well-characterized FtsZ inhibitors.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Inhibitor Class | Compound | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference(s) |
| Benzamides | This compound (analogue) | 0.12 | 0.12 | 0.5 - 1 | >128 | [6][7] |
| PC190723 | 1 | 1 - 2 | 0.5 - 1 | >128 | [8][9] | |
| Zantrins | Zantrin Z3 | - | - | - | - | [10] |
| Natural Products | Berberine | 100 - 400 | 2 - 8 | - | 32 - 128 | [5][8] |
| Viriditoxin | - | - | - | - | [10] |
Table 2: In Vitro Inhibition of FtsZ Activity (IC50 Values)
| Inhibitor Class | Compound | FtsZ Polymerization Inhibition (IC50, µM) | FtsZ GTPase Activity Inhibition (IC50, µM) | Reference(s) |
| Benzamides | PC190723 | Stabilizes polymers | 0.055 (S. aureus) | [9] |
| Zantrins | Zantrin Z1 | - | 5 (E. coli), 55 (M. tuberculosis) | [11] |
| Zantrin Z3 | - | 15 (E. coli), 50 (M. tuberculosis) | [11] | |
| Zantrin Z5 | - | 4 (E. coli), 30 (M. tuberculosis) | [11] | |
| Natural Products | Berberine | - | 37.8 - 63.7 (S. aureus) | [5] |
| Plumbagin | - | ~24 (B. subtilis, 58% inhibition) | [9] | |
| Chlorogenic acid | 69.55 | - | [9] |
Experimental Protocols
Accurate comparison of inhibitor performance relies on standardized experimental procedures. Below are detailed methodologies for key assays cited in the evaluation of FtsZ inhibitors.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
Workflow:
Caption: Experimental workflow for the FtsZ light scattering polymerization assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ protein (typically 5-10 µM) in polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Inhibitor Addition: Add the desired concentration of the test inhibitor (dissolved in a suitable solvent like DMSO) or solvent control to the reaction mixture.
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.
-
Measurement: Immediately begin monitoring the change in light scattering at a 90° angle using a fluorometer with excitation and emission wavelengths set to 350 nm. Record data at regular intervals for 15-30 minutes.
-
Data Analysis: Plot the light scattering intensity versus time. The initial rate of polymerization can be calculated from the slope of the linear portion of the curve. The IC50 value is determined by measuring the inhibitor concentration that causes a 50% reduction in the polymerization rate.
FtsZ GTPase Activity Assay (Malachite Green)
This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The Pi reacts with malachite green molybdate to produce a colored complex.[4][12]
Workflow:
Caption: Experimental workflow for the FtsZ GTPase activity assay using the malachite green method.
Detailed Steps:
-
Reaction Setup: In a 96-well plate, set up reactions containing purified FtsZ (e.g., 5 µM) in an appropriate assay buffer, along with varying concentrations of the test inhibitor or solvent control.
-
Initiation of Reaction: Start the reaction by adding GTP (e.g., 1 mM final concentration).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for GTP hydrolysis.
-
Termination and Color Development: Stop the reaction by adding the malachite green molybdate reagent. This reagent also initiates the color development.[13]
-
Measurement: After a short incubation at room temperature to allow for full color development, measure the absorbance of each well at a wavelength of approximately 620 nm using a plate reader.
-
Quantification: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of Pi released in each reaction.
-
Data Analysis: Calculate the rate of GTP hydrolysis for each inhibitor concentration. The IC50 value is the inhibitor concentration that results in a 50% reduction in GTPase activity.
Concluding Remarks
The development of FtsZ inhibitors represents a significant advancement in the fight against antibiotic resistance. While direct comparisons involving this compound are still emerging in the public literature, the data available for its class of advanced benzamide derivatives demonstrate potent and specific activity against clinically relevant pathogens like MRSA.[6][7] Compared to natural products like berberine, these synthetic compounds often exhibit improved potency and selectivity.[5][8] The continued exploration of diverse chemical scaffolds, guided by robust in vitro assays as detailed in this guide, will be crucial in realizing the full therapeutic potential of targeting the bacterial cell division machinery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FtsZ polymerization assays: simple protocols and considerations. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eubopen.org [eubopen.org]
- 13. bioassaysys.com [bioassaysys.com]
FtsZ-IN-5: A Comparative Guide to its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery. This guide provides a comparative analysis of the antibacterial activity of FtsZ inhibitors, with a focus on validating the potential of novel compounds in this class. While "FtsZ-IN-5" is not a widely documented inhibitor, we will use the well-characterized FtsZ inhibitor C109 as a primary example and compare its performance against other known FtsZ inhibitors, PC190723 and Berberine .
Mechanism of Action: Targeting Bacterial Cell Division
FtsZ, a homolog of eukaryotic tubulin, is a highly conserved GTPase essential for bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins. The Z-ring constricts to mediate cell division. Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation and function of the Z-ring, leading to filamentation of the bacteria and eventual cell death. This mechanism of action is distinct from many current antibiotics, making FtsZ inhibitors a promising avenue for combating resistant strains.
FtsZ-IN-5: A Novel FtsZ Inhibitor Demonstrating Potent Efficacy Against Gram-Positive Bacteria
For Immediate Release
A novel antibacterial compound, FtsZ-IN-5, has emerged as a potent inhibitor of the bacterial cell division protein FtsZ, demonstrating significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound, also identified as compound B3, offers a promising new avenue in the fight against antibiotic-resistant pathogens. By targeting a crucial and highly conserved component of the bacterial cell division machinery, this compound presents a mechanism of action distinct from many traditional antibiotics.
Mechanism of Action: Disrupting Bacterial Cell Division
FtsZ is a prokaryotic homolog of eukaryotic tubulin and a key player in bacterial cytokinesis. It polymerizes at the future division site to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome and generates the constrictive force necessary for cell separation. This compound exerts its bactericidal effects by interfering with the normal function of FtsZ. It is a potent inhibitor that promotes the polymerization of FtsZ while simultaneously inhibiting its GTPase activity. This disruption of FtsZ dynamics leads to the failure of Z-ring formation and subsequent cell division, ultimately resulting in bacterial cell death.
Comparative Efficacy of this compound
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy, representing the lowest concentration of a drug that will inhibit the visible growth of a microorganism.
| Compound | Organism | MIC (µg/mL) |
| This compound (compound B3) | Staphylococcus aureus (MRSA) | 0.098[1] |
| This compound (compound B3) | Bacillus subtilis | 0.049[1] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25-1 |
| Ciprofloxacin | Bacillus subtilis | 0.125-0.5 |
Note: MIC values for traditional antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
The data indicates that this compound exhibits significantly lower MIC values against MRSA and B. subtilis compared to some commonly used antibiotics for MRSA infections, such as vancomycin and linezolid. Its potency is comparable to or greater than daptomycin against MRSA and ciprofloxacin against B. subtilis.
Experimental Protocols
The determination of the efficacy and safety of this compound involves a series of standardized laboratory experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
A standardized inoculum of the test bacterium (e.g., MRSA or B. subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Hemolytic Activity Assay
This assay assesses the potential of this compound to damage red blood cells, an indicator of its potential toxicity to mammalian cells.
Protocol:
-
Fresh red blood cells are washed and resuspended in a buffered saline solution.
-
The red blood cell suspension is incubated with various concentrations of this compound for a defined period.
-
A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically.
-
The percentage of hemolysis is calculated relative to the positive control. This compound is reported to have low hemolytic activity.
Cytotoxicity Assay
The cytotoxicity of this compound against mammalian cell lines is evaluated to further assess its safety profile.
Protocol:
-
Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 24 or 48 hours), cell viability is assessed using a colorimetric assay such as the MTT or XTT assay.
-
The absorbance is measured, and the concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated. This compound has been shown to have low cytotoxicity to mammalian cells.
Conclusion
This compound represents a significant advancement in the development of novel antibiotics. Its potent, targeted action against the essential bacterial cell division protein FtsZ, combined with a favorable preliminary safety profile, makes it a compelling candidate for further preclinical and clinical development. The impressive in vitro efficacy against challenging pathogens like MRSA underscores the potential of FtsZ inhibitors to address the growing threat of antimicrobial resistance. Continued research is warranted to fully elucidate the therapeutic potential of this compound and its analogues.
References
A Comparative Guide to the Mechanism of Action of FtsZ Inhibitors
Introduction: The rise of antibiotic-resistant bacteria necessitates the discovery of novel therapeutic agents that act on underexploited cellular targets. One of the most promising of these targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2][3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cell division machinery.[3][4] It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins to form the divisome, which ultimately constricts to divide the cell.[5][6] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death, making it an attractive target for a new class of antibiotics.[4][7]
Note to the reader: Publicly available scientific literature and databases do not contain specific information on a compound named "FtsZ-IN-5". To fulfill the requirements of this guide, the well-characterized FtsZ inhibitor, PC190723 , will be used as the primary subject for comparison and analysis. The data, protocols, and diagrams provided can serve as a template for evaluating this compound or other novel FtsZ inhibitors.
Mechanism of Action: An Overview
FtsZ inhibitors can disrupt bacterial cell division through several mechanisms, primarily by interfering with the polymerization dynamics of FtsZ protofilaments or its GTPase activity.[7] Some compounds prevent FtsZ assembly, while others, like PC190723, act by abnormally stabilizing the FtsZ polymer, akin to how Taxol stabilizes eukaryotic microtubules.[8] PC190723 binds to an allosteric site in a cleft between the C-terminal and N-terminal domains of FtsZ, a site distinct from the GTP-binding pocket.[8] This binding promotes a conformation that stabilizes FtsZ polymers, leading to non-functional, static filaments and preventing the dynamic treadmilling required for proper Z-ring constriction.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Berberine-Based FtsZ Inhibitors with Broad-Spectrum Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FtsZ Inhibitors: Performance Against Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibacterial targets. One such promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins involved in cytokinesis.[1][2] Inhibition of FtsZ disrupts this process, leading to filamentation and eventual cell death, making it an attractive target for the development of new antibiotics.[2]
This guide provides a comparative overview of the performance of various FtsZ inhibitors against different bacterial species. While specific data for FtsZ-IN-5 is not publicly available at the time of this publication, we will examine the performance of other well-characterized FtsZ inhibitors, such as PC190723 and Berberine derivatives, to provide a framework for evaluation and comparison.
Mechanism of Action: The FtsZ Signaling Pathway
FtsZ inhibitors can disrupt the normal dynamics of the Z-ring through various mechanisms. Some inhibitors prevent the polymerization of FtsZ monomers into protofilaments, while others hyper-stabilize these polymers, leading to non-functional Z-rings. Both mechanisms ultimately block bacterial cell division.
References
Safety Operating Guide
Navigating the Disposal of FtsZ-IN-5: A Guide to Safe Laboratory Practice
Absence of a specific Safety Data Sheet (SDS) for FtsZ-IN-5 necessitates a cautious approach to its disposal, treating it as a chemical with unknown hazards. The primary directive for laboratory personnel is to always consult the SDS provided by the manufacturer for specific handling and disposal instructions. In the absence of this crucial document, a systematic and conservative waste management plan is essential to ensure the safety of laboratory staff and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This compound, as a small molecule inhibitor of the bacterial cell division protein FtsZ, should be handled with the assumption of biological activity and potential chemical hazards until proven otherwise.
Standard Operating Procedure for Uncharacterized Chemical Waste
When a Safety Data Sheet is not available, the following step-by-step procedure should be implemented to manage the disposal of this compound. This protocol is designed to minimize risk and ensure that all waste is handled in accordance with general laboratory chemical safety guidelines.
Step 1: Hazard Assessment
-
Assume Hazard: Treat this compound as a hazardous chemical. Given its nature as a biological inhibitor, it may possess toxicological properties.
-
Review Available Information: While a specific SDS is unavailable, review any existing research data, synthesis notes, or information on similar chemical structures to infer potential hazards (e.g., reactivity, toxicity, flammability). FtsZ inhibitors are a broad class of compounds, and some may contain heterocyclic moieties or other functional groups that require specific handling.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on disposing of unknown or uncharacterized waste. Provide them with all available information about the compound.
Step 2: Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix it with other waste streams.[1][2]
-
Solid vs. Liquid Waste:
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any labware (e.g., pipette tips, microfuge tubes) that has come into direct contact with the compound. Collect this waste in a clearly labeled, sealable bag or container designated for solid chemical waste.[2]
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, experimental assays, and solvent rinses of contaminated glassware. Collect liquid waste in a compatible, leak-proof container (plastic is often preferred to avoid breakage).[3] The container must have a secure screw-top cap.
-
Step 3: Labeling
-
Clear and Complete Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[3][4] The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (Hazard Not Fully Characterized)".
-
The estimated concentrations of all components in the container (including solvents).
-
The primary hazards (e.g., "Toxic," "Caution: Research Chemical - Hazards Unknown").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Storage
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[4]
-
Segregation from Incompatibles: Store the this compound waste away from incompatible chemicals. For example, keep organic solvent waste separate from strong acids or oxidizers.[2][4]
Step 5: Disposal
-
Arrange for Pickup: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a hazardous waste pickup.[3] Do not pour any chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, non-hazardous materials.[3][5]
Summary of Laboratory Waste Streams
The following table provides a general overview of common laboratory waste streams and their appropriate disposal routes.
| Waste Category | Examples | Disposal Route |
| Solid Chemical Waste | Contaminated PPE, weigh boats, pipette tips, unused solid reagents. | Labeled hazardous waste container for solids. |
| Liquid Chemical Waste (Non-halogenated) | Solutions of this compound in solvents like DMSO, ethanol, methanol. | Labeled hazardous waste container for non-halogenated solvents. |
| Liquid Chemical Waste (Halogenated) | Solutions in solvents like dichloromethane, chloroform. | Labeled hazardous waste container for halogenated solvents. |
| Aqueous Waste (Hazardous) | Aqueous solutions containing this compound or other hazardous solutes (e.g., heavy metals). | Labeled hazardous waste container for aqueous waste. |
| Sharps Waste | Needles, scalpels, contaminated glass slides, or broken glass. | Designated sharps container. |
| Non-Hazardous Waste | Uncontaminated lab supplies, paper towels used for general cleaning. | Regular trash or recycling, per institutional policy. |
Visualizing Disposal Workflows
To further clarify the procedural steps for handling and disposing of a compound with unknown hazards like this compound, the following diagrams illustrate the decision-making process and the general laboratory waste management workflow.
Caption: Decision workflow for disposing of a chemical with an unavailable SDS.
Caption: Workflow for segregation and disposal of laboratory chemical waste.
By adhering to these general principles and collaborating with institutional safety resources, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby fostering a secure and responsible research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
